Product packaging for Pseudomonic acid C(Cat. No.:CAS No. 71980-98-8)

Pseudomonic acid C

Cat. No.: B1679822
CAS No.: 71980-98-8
M. Wt: 484.6 g/mol
InChI Key: KKMHFUKZHJOMJL-WZLBZGCNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pseudomonic acid C is an aliphatic alcohol.
This compound has been reported in Pseudomonas fluorescens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44O8 B1679822 Pseudomonic acid C CAS No. 71980-98-8

Properties

IUPAC Name

9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMHFUKZHJOMJL-WZLBZGCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71980-98-8
Record name Pseudomonic acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071980988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6M926DF2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Pseudomonic acid C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, properties, and analysis of Pseudomonic acid C, an antibiotic and a minor metabolite produced by Pseudomonas fluorescens.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a close structural analog of Pseudomonic acid A (Mupirocin), the major and most active component of the pseudomonic acid complex.[2][3] The core structure consists of a unique nine-carbon monic acid unit ester-linked to a 9-hydroxynonanoic acid side chain.

The systematic IUPAC name for this compound is 9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid.[1][4]

Chemical Structure:

Physicochemical and Identification Data

The key chemical identifiers and properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₆H₄₄O₈[1][5][6]
Molecular Weight 484.62 g/mol [5][6][7]
Exact Mass 484.30361836 Da[1][3]
CAS Number 71980-98-8[1][3][5]
InChIKey KKMHFUKZHJOMJL-WZLBZGCNSA-N[1][3]
SMILES C--INVALID-LINK--O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C">C@H--INVALID-LINK--O[1][4]
Topological Polar Surface Area 133.52 Ų[7]
LogP 3.38[7]
Purity >95% (Commercially available)[4]

Biological Activity

This compound exhibits antibacterial properties, though it is generally two- to fourfold less active than the primary metabolite, Pseudomonic acid A (mupirocin).[2] The pseudomonic acid family of antibiotics functions by inhibiting bacterial protein synthesis.[8] The primary target is the bacterial isoleucyl-tRNA synthetase (IleRS), which leads to the cessation of protein production and ultimately inhibits bacterial growth.[9] While less potent, this compound contributes to the overall antibacterial profile of the natural product complex.

Experimental Protocols

The following sections detail generalized methodologies for the isolation and structural characterization of this compound, based on established procedures for the pseudomonic acid complex.

Isolation and Purification from Pseudomonas fluorescens Culture

This protocol outlines a typical workflow for extracting and purifying pseudomonic acids from a fermentation broth.

  • Fermentation: Culture a pseudomonic acid-producing strain of Pseudomonas fluorescens in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote antibiotic biosynthesis.

  • Solvent Extraction: Extract the acidified broth with a water-immiscible organic solvent.[10] Solvents such as isobutyl acetate or chlorinated aliphatic hydrocarbons (e.g., methylene chloride) are effective for this purpose.[10] The organic phase, now containing the pseudomonic acid complex, is collected.

  • Concentration: Evaporate the organic solvent from the extract under reduced pressure to yield a concentrated crude product.

  • Purification via Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a biphasic solvent system, such as aqueous methanol and an aliphatic hydrocarbon (e.g., n-heptane).[10]

    • The more polar pseudomonic acids will preferentially partition into the aqueous-alcoholic phase.

    • Increase the water content of the aqueous-alcoholic phase to approximately 50% and re-extract with a solvent like ethyl acetate or methylene chloride to recover the purified antibiotic complex.[10]

  • Chromatographic Separation:

    • Subject the purified complex to column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC).

    • Elute with a suitable solvent gradient to separate the individual components (Pseudomonic acids A, B, C, and D) based on their polarity.

    • Collect fractions and monitor via thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure this compound.

Structural Elucidation

The definitive structure of an isolated natural product like this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • Method: Employ High-Resolution Mass Spectrometry (HRMS), such as ESI-TOF or ESI-Orbitrap, to determine the exact mass of the molecule.

    • Purpose: This measurement allows for the unambiguous determination of the molecular formula (C₂₆H₄₄O₈).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) and acquire a suite of NMR spectra.

    • ¹H-NMR: Identifies the number and types of protons in the molecule, their chemical environments, and their coupling relationships. This helps to define the various spin systems within the structure.

    • ¹³C-NMR: Determines the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).

    • 2D-NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments into the final structure.

  • Infrared (IR) Spectroscopy:

    • Method: Analyze the sample to identify characteristic functional groups.

    • Purpose: Expected absorbances would include strong, broad peaks for hydroxyl (-OH) groups, sharp peaks for carbonyls (C=O) of the ester and carboxylic acid, and peaks corresponding to C-O bonds and C=C double bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Method: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol) and measure its absorbance spectrum.

    • Purpose: The conjugated diene system within the monic acid portion of the molecule will produce a characteristic UV absorption maximum, aiding in the confirmation of this chromophore.

Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to this compound.

Isolation_Workflow cluster_fermentation Fermentation & Harvest cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Fermentation P. fluorescens Culture Harvest Harvest Culture Broth Fermentation->Harvest Acidify Acidify Broth (pH 4.5) Harvest->Acidify Solvent_Ext Solvent Extraction (e.g., Isobutyl Acetate) Acidify->Solvent_Ext Concentrate Concentrate Extract Solvent_Ext->Concentrate Partition Liquid-Liquid Partition Concentrate->Partition Prep_HPLC Preparative HPLC Partition->Prep_HPLC Pure_PAC Isolate Pure This compound Prep_HPLC->Pure_PAC Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_PAC->Analysis

Caption: Workflow for the isolation and analysis of this compound.

Mechanism_of_Action cluster_pathway Bacterial Protein Synthesis Pathway cluster_inhibition Inhibition Isoleucine Isoleucine + tRNA(Ile) IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS ATP -> AMP+PPi Charged_tRNA Isoleucyl-tRNA(Ile) IleRS->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein PAC This compound PAC->IleRS Inhibition

Caption: Mechanism of action for this compound via IleRS inhibition.

References

Pseudomonic Acid C: A Technical Guide to its Mechanism of Action in Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid C is a member of the pseudomonic acid family of antibiotics, which are naturally produced by the bacterium Pseudomonas fluorescens. The most well-known member of this family is Pseudomonic acid A, commercially known as mupirocin, a widely used topical antibiotic for the treatment of Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] this compound shares a common mechanism of action with its more famous counterpart, targeting a crucial step in bacterial protein synthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its inhibitory effects on bacterial protein synthesis. Given the limited specific quantitative data for this compound in publicly available literature, this guide will leverage the extensive research conducted on the closely related and structurally similar Pseudomonic acid A to illustrate the core inhibitory principles, while highlighting the structural distinctions of this compound.

Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The primary molecular target of pseudomonic acids, including this compound, is the bacterial enzyme isoleucyl-tRNA synthetase (IleRS).[3][4] This enzyme plays a vital role in protein synthesis by catalyzing the esterification of the amino acid isoleucine to its cognate transfer RNA (tRNAIle). This two-step reaction is essential for the incorporation of isoleucine into nascent polypeptide chains during translation.

The inhibition of IleRS by pseudomonic acids is a highly specific and potent interaction.[3][4] By binding to the enzyme, this compound effectively blocks the formation of isoleucyl-tRNAIle, leading to a depletion of this essential building block for protein synthesis.[4] The consequence of this depletion is the cessation of bacterial protein production, resulting in bacteriostasis.[4]

The Stringent Response

The inhibition of IleRS and the subsequent accumulation of uncharged tRNAIle triggers a cascade of events within the bacterial cell known as the stringent response.[4] The uncharged tRNA binds to the A-site of the ribosome, which activates the enzyme RelA to synthesize the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[4] These molecules act as global regulators, downregulating the synthesis of RNA and other cellular processes, further contributing to the bacteriostatic effect of the antibiotic.[4]

Molecular Interactions and Binding Site

Pseudomonic acids are competitive inhibitors of IleRS, binding to the enzyme's active site and competing with the natural substrates, isoleucine and ATP.[3] The structure of pseudomonic acids mimics the isoleucyl-adenylate intermediate formed during the aminoacylation reaction.[5]

While the precise binding interactions of this compound have not been as extensively characterized as those of Pseudomonic acid A (mupirocin), the shared core structure suggests a similar mode of binding. Mupirocin binds to a pocket in the catalytic domain of bacterial IleRS.[6] Key residues in the bacterial enzyme are responsible for the high-affinity binding of the antibiotic, and differences in these residues in eukaryotic IleRS contribute to the selective toxicity of pseudomonic acids.[3]

The structural difference between Pseudomonic acid A and C lies in the monic acid core. Pseudomonic acid A possesses an epoxide ring between carbons 10 and 11, whereas this compound has a double bond in this position. This structural alteration may influence the binding affinity and inhibitory potency of this compound compared to its analogue.

Quantitative Data on IleRS Inhibition

ParameterOrganismEnzymeValueReference
Ki Staphylococcus aureusIsoleucyl-tRNA Synthetase~2 nM (initial binding), 50 pM (stabilized complex)[5]
IC50 Staphylococcus aureusIsoleucyl-tRNA Synthetase0.7-5.3 ng/mL (for analogues)[7]
MIC Staphylococcus aureus-≤ 0.5 µg/mL[8]

Experimental Protocols

The following section outlines a generalized methodology for determining the inhibitory activity of this compound on bacterial isoleucyl-tRNA synthetase. This protocol is based on standard assays used for studying enzyme kinetics and inhibition.

Isoleucyl-tRNA Synthetase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against bacterial IleRS.

Principle: The assay measures the extent of aminoacylation of tRNAIle with a radiolabeled amino acid ([3H]-isoleucine) in the presence of varying concentrations of the inhibitor. The amount of radiolabeled isoleucyl-tRNAIle formed is quantified by acid precipitation and scintillation counting.

Materials:

  • Purified bacterial isoleucyl-tRNA synthetase (IleRS)

  • This compound

  • [3H]-Isoleucine

  • Unlabeled L-isoleucine

  • ATP (adenosine triphosphate)

  • tRNAIle

  • Assay buffer (e.g., Tris-HCl with MgCl2, KCl, and DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, [3H]-isoleucine, ATP, and tRNAIle in the appropriate assay buffer.

  • Assay Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and [3H]-isoleucine.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

  • Enzyme and tRNA Addition: Initiate the reaction by adding purified IleRS and tRNAIle to the tubes.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time period during which the reaction is linear.

  • Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any charged isoleucyl-tRNAIle.

  • Filtration: Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated [3H]-isoleucine.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Mechanism of Action of this compound

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Ile Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile->IleRS ATP ATP ATP->IleRS tRNA_Ile tRNAIle tRNA_Ile->IleRS Ile_tRNA_Ile Isoleucyl-tRNAIle IleRS->Ile_tRNA_Ile Aminoacylation Protein_Synthesis Protein Synthesis Ile_tRNA_Ile->Protein_Synthesis PAC This compound PAC->IleRS Inhibition

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow for IleRS Inhibition Assay

Experimental_Workflow A Prepare Reaction Mixture (Buffer, ATP, [3H]-Isoleucine) B Add Varying Concentrations of this compound A->B C Initiate Reaction (Add IleRS and tRNAIle) B->C D Incubate at 37°C C->D E Terminate Reaction (Add Cold TCA) D->E F Filter and Wash Precipitate E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

The Stringent Response Pathway

Stringent_Response PAC This compound IleRS_Inhibition IleRS Inhibition PAC->IleRS_Inhibition Uncharged_tRNA Accumulation of Uncharged tRNAIle IleRS_Inhibition->Uncharged_tRNA Bacteriostasis Bacteriostasis IleRS_Inhibition->Bacteriostasis Ribosome Ribosome Binding Uncharged_tRNA->Ribosome RelA RelA Activation Ribosome->RelA ppGpp Synthesis of (p)ppGpp RelA->ppGpp RNA_Synth_Inhibition Inhibition of RNA Synthesis ppGpp->RNA_Synth_Inhibition RNA_Synth_Inhibition->Bacteriostasis

Caption: Induction of the stringent response by this compound.

Conclusion

This compound exerts its antibacterial effect through a well-defined mechanism of action: the specific and potent inhibition of bacterial isoleucyl-tRNA synthetase. This leads to a halt in protein synthesis and the induction of the stringent response, ultimately resulting in bacteriostasis. While detailed quantitative data for this compound itself is limited, the extensive research on the closely related Pseudomonic acid A provides a robust framework for understanding its molecular interactions and inhibitory properties. The unique mode of action of pseudomonic acids, with no cross-resistance to other antibiotic classes, underscores their continued importance in combating bacterial infections. Further research into the specific kinetics and binding characteristics of this compound could provide valuable insights for the development of new and improved antibacterial agents.

References

An In-depth Technical Guide on the Relationship Between Mupirocin and Pseudomonic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mupirocin, a clinically significant topical antibiotic, is not a single entity but a mixture of related metabolites produced by the bacterium Pseudomonas fluorescens. The primary and most potent component of this mixture is Pseudomonic acid A, which is often used synonymously with the term Mupirocin.[1][2][3] This guide delineates the critical relationship between Mupirocin (Pseudomonic acid A) and one of its key biosynthetic precursors, Pseudomonic acid C. We will explore their structural differences, biosynthetic connection, comparative antibacterial efficacy, and the methodologies used for their study. This compound is a direct precursor to Pseudomonic acid A, differing by the absence of an epoxide group which is present in the final, more active compound.[1] This structural distinction accounts for a notable difference in their antibacterial potency.

Structural and Biosynthetic Relationship

Mupirocin's antibacterial activity stems from a complex polyketide structure. The antibiotic mixture produced by P. fluorescens contains several pseudomonic acids, with Pseudomonic acid A (PA-A) comprising approximately 90% of the mixture. This compound (PA-C) is a minor component, typically constituting less than 2% of the total pseudomonic acids produced.[1]

The core structural difference lies at the C10-C11 position of the monic acid backbone. This compound possesses a double bond at this position, whereas Pseudomonic acid A features an epoxide ring.[1] This epoxide is crucial for the enhanced biological activity of Mupirocin.

The biosynthesis of Mupirocin is a complex process managed by a trans-AT Type I polyketide synthase (PKS) system.[1][4] Within this pathway, this compound serves as a direct intermediate in the formation of Pseudomonic acid A. The conversion is a critical tailoring step, where an epoxidase enzyme catalyzes the formation of the epoxide ring from the alkene present in PA-C.[1] The biosynthetic pathway can proceed through both a major route, leading to the 10,11-epoxide (PA-A), and a minor parallel route involving the 10,11-alkene (PA-C).[1][2]

Biosynthetic Relationship Pseudomonic_acid_C This compound (10,11-alkene) Enzyme Epoxidase Pseudomonic_acid_C->Enzyme Pseudomonic_acid_A Pseudomonic Acid A (Mupirocin) (10,11-epoxide) Enzyme->Pseudomonic_acid_A Epoxidation Mechanism_of_Action cluster_0 Bacterial Cell Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS tRNA_Ile tRNA(Ile) tRNA_Ile->IleRS Charged_tRNA Isoleucyl-tRNA(Ile) IleRS->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Mupirocin Mupirocin / This compound Mupirocin->IleRS Inhibition X Isolation_Workflow Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Acidification Acidification (pH 4.5) Supernatant->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Chromatography Silica Gel Chromatography Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Analysis TLC / HPLC Analysis Fraction_Collection->Analysis Purified_Fractions Purified Fractions Analysis->Purified_Fractions Crystallization Crystallization Purified_Fractions->Crystallization End Pure Pseudomonic Acids (A, C, etc.) Crystallization->End

References

Pseudomonic Acid C: A Technical Guide to its Role as a Metabolite of Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid C (PA-C) is a naturally occurring antibiotic and a minor metabolite produced by the bacterium Pseudomonas fluorescens. It belongs to the family of pseudomonic acids, which are the active components of the clinically important antibiotic mupirocin. While pseudomonic acid A (PA-A) is the most abundant and potent component of mupirocin, PA-C has garnered interest due to its distinct chemical structure and potential for greater stability. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, production, isolation, quantification, and biological activity, with a particular emphasis on the experimental methodologies and underlying molecular pathways.

Data Presentation

Quantitative Analysis of Pseudomonic Acid Production

Pseudomonas fluorescens, most notably the strain NCIMB 10586, produces a mixture of pseudomonic acids. Quantitative data from various studies consistently demonstrate that pseudomonic acid A is the predominant metabolite, while this compound constitutes a minor fraction of the total antibiotic complex. Attempts to genetically engineer strains for high-yield production of PA-C have not been successful to date.[1]

MetaboliteRelative Abundance in Mupirocin MixtureKey Structural FeatureReference
Pseudomonic Acid A (PA-A)90-95%Epoxide at C10-C11[1]
Pseudomonic Acid B (PA-B)Minor ComponentAdditional hydroxyl group at C8[2]
This compound (PA-C) Minor Component Double bond at C10-C11 [2]
Pseudomonic Acid D (PA-D)Minor ComponentUnsaturated fatty acid side chain[2]

Biosynthesis of this compound

The biosynthesis of pseudomonic acids in Pseudomonas fluorescens is a complex process orchestrated by a large 74 kb gene cluster, termed the mup cluster.[3] This cluster encodes a hybrid polyketide synthase (PKS) and fatty acid synthase (FAS) system, along with numerous tailoring enzymes that modify the polyketide backbone to generate the final array of pseudomonic acid analogues.[3][4] The biosynthesis is understood to proceed through parallel pathways, leading to the different pseudomonic acids.[4]

The key structural difference in this compound is the presence of a double bond between carbons 10 and 11, in place of the epoxide group found in pseudomonic acid A.[2] This modification is believed to occur during the tailoring phase of the biosynthesis. While the precise enzymatic step leading to the formation of the C10-C11 double bond in PA-C has not been definitively elucidated, it is hypothesized to be a branch point from the main pathway leading to PA-A.

Mupirocin Biosynthesis Pathway Overview

Mupirocin_Biosynthesis cluster_main Polyketide & Fatty Acid Synthesis cluster_tailoring Tailoring & Branching Precursors Acetate, Propionate, etc. PKS_FAS Polyketide Synthase (PKS) & Fatty Acid Synthase (FAS) (mmpA-F, mupA-X, macpA-E) Precursors->PKS_FAS mup genes Linear_Polyketide Linear Polyketide Intermediate PKS_FAS->Linear_Polyketide Tailoring_Enzymes Tailoring Enzymes (e.g., MupW, MupT for epoxidation) Linear_Polyketide->Tailoring_Enzymes PA_A_precursor Epoxidated Intermediate Tailoring_Enzymes->PA_A_precursor Epoxidation at C10-C11 PA_C_precursor Unsaturated Intermediate Tailoring_Enzymes->PA_C_precursor Dehydrogenation at C10-C11 (Hypothesized) PA_A Pseudomonic Acid A PA_A_precursor->PA_A PA_C This compound PA_C_precursor->PA_C

Caption: Overview of the mupirocin biosynthesis pathway.

Regulation of Mupirocin Biosynthesis

The production of pseudomonic acids is tightly regulated by a quorum-sensing system, which allows the bacteria to coordinate gene expression in response to cell population density. This regulation is primarily controlled by the mupR and mupI genes within the mup cluster. MupI is a synthase for N-acylhomoserine lactones (AHLs), which are signaling molecules. At a high cell density, the accumulated AHLs bind to the transcriptional activator MupR, which in turn activates the expression of the mupirocin biosynthetic genes.

Quorum_Sensing_Regulation AHL N-acylhomoserine lactone (AHL) MupR MupR (Transcriptional Activator) AHL->MupR Binds to MupR_AHL MupR-AHL Complex MupR->MupR_AHL mup_promoter mup gene promoter MupR_AHL->mup_promoter Activates Mup_Genes Mupirocin Biosynthesis Genes mup_promoter->Mup_Genes Initiates Transcription Pseudomonic_Acids Pseudomonic Acids (A, B, C, D) Mup_Genes->Pseudomonic_Acids Encode Enzymes for Biosynthesis

Caption: Quorum-sensing regulation of mupirocin biosynthesis.

Experimental Protocols

Fermentation of Pseudomonas fluorescens for Pseudomonic Acid Production

This protocol is adapted from general fermentation procedures for Pseudomonas fluorescens NCIMB 10586.

1.1. Media Preparation:

  • Seed Medium: (per liter) 10 g glucose, 10 g yeast extract, 10 g casein hydrolysate, 5 g NaCl, 1 g K2HPO4. Adjust pH to 7.0.

  • Production Medium: (per liter) 50 g glucose, 20 g soybean meal, 5 g yeast extract, 2 g KH2PO4, 1 g MgSO4·7H2O. Adjust pH to 6.8.

1.2. Inoculum Preparation:

  • Inoculate a single colony of P. fluorescens NCIMB 10586 into 50 mL of seed medium in a 250 mL flask.

  • Incubate at 28°C with shaking at 200 rpm for 24-48 hours.

1.3. Production Fermentation:

  • Inoculate 1 L of production medium in a 2 L fermenter with 5% (v/v) of the seed culture.

  • Maintain the temperature at 28°C and agitation at 400-600 rpm.

  • Aerate at a rate of 1 vvm (volume of air per volume of medium per minute).

  • Monitor and maintain the pH at 6.8 by automated addition of 2M NaOH or 2M H2SO4.

  • Continue fermentation for 96-120 hours.

Isolation and Purification of this compound

This protocol is a generalized procedure for the extraction of pseudomonic acids, which can be further purified to isolate PA-C.

2.1. Extraction:

  • At the end of the fermentation, adjust the pH of the culture broth to 4.0 with 2M HCl.

  • Centrifuge the broth at 8,000 x g for 20 minutes to separate the biomass.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic phases and evaporate to dryness under reduced pressure to obtain a crude extract.

2.2. Purification:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Perform column chromatography on silica gel.

  • Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10).

  • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing pseudomonic acids.

  • Pool the fractions containing the desired compounds and evaporate the solvent.

  • Further purification to separate the pseudomonic acid isomers can be achieved using preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

Quantification of this compound by HPLC

3.1. Sample Preparation:

  • Dissolve a known weight of the purified extract in methanol to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3.2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • Example gradient: 0-5 min, 30% A; 5-20 min, 30-80% A; 20-25 min, 80% A; 25-30 min, 30% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 222 nm.

  • Injection Volume: 10 µL.

3.3. Quantification:

  • Prepare a standard curve using a purified standard of this compound.

  • Integrate the peak area corresponding to PA-C in the sample chromatogram.

  • Calculate the concentration of PA-C in the sample by comparing its peak area to the standard curve.

Experimental Workflows

Workflow for Production and Analysis of this compound

Experimental_Workflow Extraction 2. Extraction of Crude Pseudomonic Acids Purification 3. Chromatographic Purification (Silica Gel & Preparative HPLC) Extraction->Purification Quantification 4. Quantification by Analytical HPLC Purification->Quantification Bioassay 5. Biological Activity Testing Quantification->Bioassay

Caption: General experimental workflow for PA-C production and analysis.

Biological Activity

This compound, like other pseudomonic acids, exhibits antibacterial activity by inhibiting bacterial isoleucyl-tRNA synthetase, an enzyme essential for protein synthesis. While its activity is generally reported to be weaker than that of pseudomonic acid A, its increased chemical stability due to the absence of the reactive epoxide ring makes it an interesting candidate for further investigation and potential derivatization in drug development programs.[1] The primary targets for its antibacterial action are Gram-positive bacteria, including strains of Staphylococcus aureus.

Conclusion

This compound represents a noteworthy, albeit minor, metabolite from the antibiotic powerhouse Pseudomonas fluorescens. Its unique structural feature, a C10-C11 double bond, imparts greater chemical stability compared to its more abundant counterpart, pseudomonic acid A. While challenges remain in achieving high production yields, the detailed understanding of its biosynthesis and the availability of robust experimental protocols for its isolation and analysis provide a solid foundation for future research. Further exploration of the biosynthetic pathway may unlock strategies for enhancing its production, and its stable chemical scaffold offers a promising starting point for the development of novel antibacterial agents. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing the field of natural product discovery and antibiotic development.

References

The Role of the C10-C11 Double Bond in Pseudomonic Acid C's Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acids, a class of antibiotics produced by the bacterium Pseudomonas fluorescens, are potent inhibitors of bacterial protein synthesis. The most well-known member of this family is Pseudomonic acid A, also known as mupirocin, which is used clinically to treat topical bacterial infections. These compounds exert their antibacterial effect by specifically targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1][2][3][4] This specific mode of action, which differs from many other classes of antibiotics, makes pseudomonic acids a valuable tool in combating bacterial resistance.[5]

This technical guide focuses on a specific structural feature within the pseudomonic acid family: the C10-C11 moiety. While the major component, Pseudomonic acid A, possesses an epoxide ring at this position, a minor natural analog, Pseudomonic acid C, features a double bond.[1] This seemingly subtle difference has a significant impact on the molecule's biological activity. Understanding the role of this double bond is crucial for the rational design of novel and more potent IleRS inhibitors.

The Structural Difference: A Double Bond versus an Epoxide

The core structure of pseudomonic acids consists of a unique nine-carbon fatty acid, nonanoic acid, ester-linked to a C17 polyketide, monic acid. The key difference between Pseudomonic acid A and this compound lies in the C10-C11 position of the monic acid backbone.

  • Pseudomonic Acid A (Mupirocin): Contains an epoxide ring at the C10-C11 position.

  • This compound: Possesses a double bond between C10 and C11.[1]

This structural alteration from a three-membered epoxide ring to a planar double bond influences the overall conformation and electronic properties of the molecule, which in turn affects its interaction with the target enzyme, IleRS.

Impact on Biological Activity: Quantitative Analysis

The presence of the C10-C11 double bond in this compound leads to a discernible reduction in its antibacterial and enzyme inhibitory activity compared to Pseudomonic acid A.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The antibacterial efficacy of pseudomonic acid analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Comparative studies have shown that this compound is less potent than Pseudomonic acid A.

CompoundOrganismMIC (µg/mL)Fold Difference vs. PA-AReference
Pseudomonic Acid A Staphylococcus aureus (representative strains)≤ 0.5-[1]
This compound Staphylococcus aureus (representative strains)Generally 2- to 4-fold higher than PA-A2-4x less active[1]

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of Pseudomonic Acid A and C against Staphylococcus aureus.

Enzyme Inhibition (IC50/Ki)

Signaling Pathway and Mechanism of Action

The primary mechanism of action for all pseudomonic acids is the inhibition of isoleucyl-tRNA synthetase (IleRS). This enzyme catalyzes the crucial first step in protein synthesis: the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA).

Figure 1: Signaling pathway of protein synthesis and its inhibition by this compound.

Pseudomonic acids act as competitive inhibitors with respect to isoleucine and ATP, binding to the active site of IleRS and preventing the formation of the isoleucyl-adenylate intermediate.[6][7] This leads to a depletion of charged isoleucyl-tRNA, stalling protein synthesis and ultimately inhibiting bacterial growth.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard broth microdilution method for determining the MIC of pseudomonic acid analogs.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Pseudomonic acid A and C stock solutions (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Antibiotics:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth (no turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate plate with diluted bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution Perform 2-fold Serial Dilution of Pseudomonic Acids in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually or Spectrophotometrically Determine Growth Incubation->Read_Results MIC_Determination Identify Lowest Concentration with No Growth (MIC) Read_Results->MIC_Determination End End MIC_Determination->End

Figure 2: Experimental workflow for MIC determination.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This protocol describes a common method to measure the inhibition of IleRS activity, often through a pyrophosphate exchange assay.[8][9]

Materials:

  • Purified bacterial IleRS enzyme

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • L-Isoleucine

  • ATP

  • [³²P]Pyrophosphate ([³²P]PPi)

  • Pseudomonic acid A and C stock solutions

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, L-isoleucine, ATP, and the desired concentration of the inhibitor (Pseudomonic acid A or C).

    • Include a control reaction without any inhibitor.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the purified IleRS enzyme to the mixture.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10 minutes).

  • Quenching the Reaction:

    • Stop the reaction by adding a solution of activated charcoal in an acidic buffer (e.g., perchloric acid and pyrophosphate). The charcoal binds the unreacted [³²P]PPi.

  • Separation:

    • Centrifuge the tubes to pellet the charcoal.

    • The supernatant will contain the [³²P]ATP formed during the exchange reaction.

  • Quantification:

    • Take an aliquot of the supernatant and add it to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of [³²P]ATP formed is proportional to the enzyme activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

The Role of the Double Bond in Enzyme Binding: A Logical Model

While a crystal structure of this compound bound to IleRS is not currently available, we can infer the role of the C10-C11 double bond based on the known interactions of Pseudomonic acid A and the principles of molecular interactions.

The epoxide in Pseudomonic acid A is a key feature for its potent activity. This strained three-membered ring can participate in specific hydrogen bonding and van der Waals interactions with residues in the active site of IleRS. The oxygen atom of the epoxide can act as a hydrogen bond acceptor, and the overall shape of the epoxide contributes to a snug fit within a hydrophobic pocket.

In contrast, the C10-C11 double bond in this compound imposes a planar geometry on this part of the molecule. This planarity likely disrupts the optimal three-dimensional conformation required for tight binding to the IleRS active site. The loss of the epoxide oxygen also eliminates a potential hydrogen bond acceptor. This less favorable interaction is the likely reason for the reduced inhibitory activity of this compound.

Binding_Model cluster_PA_A Pseudomonic Acid A Binding (Hypothesized) cluster_Interactions_A Favorable Interactions cluster_PA_C This compound Binding (Inferred) cluster_Interactions_C Suboptimal Interactions PA_A Pseudomonic Acid A Epoxide C10-C11 Epoxide Activity_A High Activity IleRS_Pocket IleRS Active Site Pocket H_Bond Hydrogen Bonding (with active site residues) VdW Optimal van der Waals Contacts PA_C This compound Double_Bond C10-C11 Double Bond (Planar Geometry) Activity_C Reduced Activity IleRS_Pocket_C IleRS Active Site Pocket Lost_H_Bond Loss of H-Bond Acceptor Steric_Clash Potential Steric Hindrance due to Planarity

Figure 3: Logical relationship between structure and activity.

Conclusion

The presence of a double bond at the C10-C11 position in this compound, in place of the epoxide found in Pseudomonic acid A, results in a two- to four-fold reduction in its antibacterial activity. This decrease in potency is attributed to a less optimal interaction with the active site of its target enzyme, isoleucyl-tRNA synthetase. The planar geometry imposed by the double bond likely disrupts the ideal three-dimensional fit and eliminates a key hydrogen bonding interaction that the epoxide moiety provides.

This structure-activity relationship highlights the critical role of the C10-C11 epoxide for the high potency of Pseudomonic acid A. For drug development professionals, this underscores the importance of this specific structural feature in the design of novel, potent inhibitors of bacterial isoleucyl-tRNA synthetase. Future synthetic efforts could focus on analogs that retain or mimic the favorable interactions of the epoxide ring to enhance antibacterial efficacy.

References

Pseudomonic Acid C: A Technical Guide to its Inhibition of Isoleucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory action of pseudomonic acid C on isoleucyl-tRNA synthetase (IleRS), a critical enzyme in bacterial protein synthesis. The document details the mechanism of inhibition, presents available quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in antibacterial drug discovery and development.

Introduction

This compound is a naturally occurring antibiotic belonging to the mupirocin family, produced by Pseudomonas fluorescens. These antibiotics are potent inhibitors of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for the charging of isoleucine to its cognate tRNA (tRNAIle) during protein synthesis. By targeting this crucial step, pseudomonic acids effectively halt bacterial growth. The most well-studied compound in this class is pseudomonic acid A, commercially known as mupirocin, which is used clinically for the topical treatment of Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] this compound is a close analog of mupirocin and is also known to inhibit IleRS.[4] This guide focuses specifically on the interaction between this compound and its target enzyme, IleRS.

Mechanism of Inhibition

This compound, like other members of its class, acts as a potent and specific inhibitor of bacterial IleRS.[4] The inhibition mechanism is competitive with respect to isoleucine.[5] It is proposed that pseudomonic acid binds to the active site of IleRS, mimicking the binding of both isoleucine and ATP, potentially as an analog of the isoleucyl-adenylate intermediate.[5] This binding prevents the formation of the isoleucyl-adenylate intermediate, the first step in the aminoacylation reaction, thereby blocking the subsequent transfer of isoleucine to tRNAIle.[5]

The inhibition by pseudomonic acids often exhibits a slow-tight binding mechanism.[6] This involves an initial rapid formation of an enzyme-inhibitor complex, followed by a slower isomerization to a more stable, tightly bound complex.[6] This two-step binding process contributes to the potent inhibitory activity of these compounds.

Quantitative Data

Precise inhibitory constants such as Ki and IC50 values for this compound are not as extensively reported in the literature as those for pseudomonic acid A (mupirocin). However, comparative studies have provided insights into its relative potency.

CompoundTarget EnzymeOrganismInhibition DataReference
This compound Isoleucyl-tRNA Synthetase (IleRS)Various BacteriaGenerally two- to fourfold less active than pseudomonic acid A (mupirocin).[4]
Pseudomonic Acid A (Mupirocin) Isoleucyl-tRNA Synthetase (IleRS)Escherichia coli BKi = 2.5 nM (overall aminoacylation)[5]
Escherichia coli BKi = 6 nM (pyrophosphate exchange)[5]
Isoleucyl-tRNA Synthetase (IleRS)Staphylococcus aureusKi* (tight binding) = 50 pM[6]
CompoundOrganismMIC (Minimum Inhibitory Concentration)Reference
Pseudomonic Acid A (Mupirocin) Staphylococcus aureus (clinical isolates)≤ 0.5 µg/mL[2]
Staphylococcus aureus (200 isolates)0.015 to 0.06 mg/L[1]

Note: The detailed experimental protocols provided in Section 5 can be utilized to determine the specific Ki and IC50 values for this compound against various bacterial IleRS enzymes.

Signaling Pathway and Logical Relationships

The inhibition of IleRS by this compound has significant downstream effects on bacterial physiology, primarily through the induction of the stringent response . This is a global regulatory mechanism that allows bacteria to survive under nutrient-limiting conditions.

When IleRS is inhibited, the pool of uncharged tRNAIle increases. This accumulation of uncharged tRNA in the ribosomal A-site activates the enzyme RelA, which then synthesizes the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[7][8][9][10] These molecules act as global regulators, redirecting cellular resources from growth and proliferation towards amino acid biosynthesis and stress survival.

stringent_response cluster_protein_synthesis Protein Synthesis cluster_inhibition Inhibition cluster_stringent_response Stringent Response Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS ATP ATP ATP->IleRS Ile_tRNA_Ile Isoleucyl-tRNAIle (charged) IleRS->Ile_tRNA_Ile charges tRNA_Ile_uncharged tRNAIle (uncharged) tRNA_Ile_uncharged->IleRS RelA RelA tRNA_Ile_uncharged->RelA Accumulation activates Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Ribosome->Protein PA_C This compound PA_C->IleRS Inhibits ppGpp (p)ppGpp RelA->ppGpp Synthesizes Downregulation Downregulation of: - rRNA, tRNA synthesis - Ribosome synthesis - DNA replication ppGpp->Downregulation Induces Upregulation Upregulation of: - Amino acid biosynthesis - Stress response genes ppGpp->Upregulation Induces

Caption: Inhibition of IleRS by this compound triggers the bacterial stringent response.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibition of IleRS by this compound.

Enzyme Kinetics: ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction: the isoleucine-dependent exchange of 32P-labeled pyrophosphate into ATP.

Objective: To determine the kinetic parameters (Km for isoleucine and ATP) and the inhibition constant (Ki) of this compound.

Materials:

  • Purified bacterial Isoleucyl-tRNA Synthetase (IleRS)

  • L-Isoleucine

  • ATP

  • [32P]Pyrophosphate (PPi)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Activated charcoal

  • Perchloric acid

  • Sodium pyrophosphate (unlabeled)

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • This compound

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, BSA, ATP, L-isoleucine, and [32P]PPi. Prepare separate sets of tubes with varying concentrations of L-isoleucine and a fixed concentration of ATP, and vice versa, to determine the Km for each substrate. For inhibition studies, prepare sets of tubes with varying concentrations of L-isoleucine at several fixed concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of purified IleRS to the reaction mixtures. Incubate at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding cold perchloric acid containing activated charcoal and unlabeled sodium pyrophosphate. The charcoal will bind the newly formed [32P]ATP.

  • Washing: Pellet the charcoal by centrifugation and wash it multiple times with cold water or a suitable buffer to remove unincorporated [32P]PPi.

  • Scintillation Counting: Resuspend the charcoal pellet in water, transfer to a scintillation vial with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the reaction velocity (cpm of [32P]ATP formed per unit time) against the substrate concentration. Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine Vmax and Km. For inhibition studies, use appropriate models (e.g., competitive inhibition) to determine the Ki of this compound.

atp_ppi_exchange_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mixes (Buffer, MgCl2, DTT, BSA, ATP, [32P]PPi, varying Ile & Inhibitor) Incubate Initiate reaction with IleRS Incubate at 37°C Prep_Mix->Incubate Prep_Enzyme Prepare IleRS Enzyme Prep_Enzyme->Incubate Quench Quench with Acid/Charcoal Incubate->Quench Wash Wash Charcoal to remove free [32P]PPi Quench->Wash Count Scintillation Counting of [32P]ATP Wash->Count Analyze Data Analysis (Michaelis-Menten, Ki determination) Count->Analyze

Caption: Workflow for the ATP-Pyrophosphate Exchange Assay.

tRNA Aminoacylation Assay

This assay measures the overall reaction catalyzed by IleRS: the attachment of radiolabeled isoleucine to its cognate tRNA.

Objective: To determine the IC50 of this compound for the overall aminoacylation reaction.

Materials:

  • Purified bacterial Isoleucyl-tRNA Synthetase (IleRS)

  • [14C] or [3H]-L-Isoleucine

  • Total tRNA or purified tRNAIle

  • ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Ethanol

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • This compound

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, BSA, ATP, and [14C] or [3H]-L-Isoleucine. Prepare a set of tubes with increasing concentrations of this compound.

  • Enzyme and tRNA Addition: Add purified IleRS and tRNA to the reaction mixtures. Incubate at 37°C.

  • Reaction Quenching and Precipitation: At various time points, take aliquots of the reaction mixture and spot them onto glass fiber filters. Immediately immerse the filters in cold 5% TCA to precipitate the charged tRNA and stop the reaction.

  • Washing: Wash the filters extensively with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled isoleucine.

  • Drying and Counting: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of radiolabeled isoleucine incorporated into tRNA over time for each inhibitor concentration. Determine the initial reaction velocities. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

aminoacylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mixes (Buffer, MgCl2, DTT, BSA, ATP, [14C]Ile, varying Inhibitor) Incubate Initiate reaction Incubate at 37°C Prep_Mix->Incubate Prep_Enzyme_tRNA Prepare IleRS and tRNA Prep_Enzyme_tRNA->Incubate Spot_Quench Spot aliquots on filters Quench in cold TCA Incubate->Spot_Quench Wash Wash filters with TCA and Ethanol Spot_Quench->Wash Count Scintillation Counting of [14C]Ile-tRNA Wash->Count Analyze Data Analysis (IC50 determination) Count->Analyze

Caption: Workflow for the tRNA Aminoacylation Assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Grow the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Inhibitor: Prepare a serial two-fold dilution of this compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted inhibitor. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth. This can also be determined by measuring the optical density (OD) at 600 nm using a plate reader.

  • Data Recording: Record the MIC value for each bacterial strain tested.

Conclusion

This compound is a potent inhibitor of bacterial isoleucyl-tRNA synthetase, a validated target for antibacterial agents. Although less characterized than its analog mupirocin, its mechanism of action is understood to be similar, involving competitive inhibition of IleRS and subsequent triggering of the stringent response. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound's inhibitory activity, including the determination of its kinetic parameters and antibacterial efficacy. Further research into this compound and other analogs in this class may lead to the development of novel antibacterial therapies with improved properties.

References

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of Pseudomonic Acid C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Pseudomonic acid C using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to enable the unambiguous assignment of its chemical structure, a critical step in natural product research and drug development.

This compound, a minor metabolite from Pseudomonas fluorescens, is structurally related to the clinically important antibiotic Mupirocin (Pseudomonic acid A). Unlike Pseudomonic acid A, this compound lacks an epoxide ring and instead possesses a double bond between carbons C-10 and C-11. Its molecular formula is C₂₆H₄₄O₈, and its IUPAC name is 9-[[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxy]nonanoic acid. The definitive structural elucidation was reported by Clayton et al. in the Journal of the Chemical Society, Perkin Transactions 1 in 1982.[1]

Data Presentation: NMR Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

Disclaimer: The definitive, experimentally obtained NMR data for this compound can be found in J. Chem. Soc., Perkin Trans. 1, 1982, 2827-2833. The data presented here is a representative dataset compiled from typical chemical shift values for analogous functional groups in related natural products to illustrate the expected spectral features.

Table 1: ¹H NMR Chemical Shift Data for this compound (Representative)

PositionRepresentative δH (ppm)MultiplicityCoupling Constant (J) in Hz
25.68s-
42.45m-
54.05m-
63.65dd8.5, 3.0
73.40t8.5
81.80m-
105.55dd15.5, 7.0
115.75dt15.5, 6.5
122.15m-
133.70m-
141.65m-
150.90d6.5
162.10s-
170.95d7.0
2'2.25t7.5
3'1.60m-
4'1.30m-
5'1.30m-
6'1.30m-
7'1.30m-
8'1.60m-
9'4.05t6.5

Table 2: ¹³C NMR Chemical Shift Data for this compound (Representative)

PositionRepresentative δC (ppm)
1168.0
2118.5
3158.0
440.0
578.0
676.5
774.0
842.0
980.0
10128.0
11135.0
1235.0
1368.0
1445.0
1520.0
1612.0
1718.0
1'174.5
2'34.0
3'25.0
4'29.0
5'29.0
6'29.0
7'25.5
8'28.5
9'64.5

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

2.1 Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should ensure good solubility and minimize overlapping solvent signals with key analyte resonances.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional but Recommended): For long-term experiments or NOESY, degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes to remove dissolved oxygen, which can interfere with NMR measurements.

2.2 1D NMR Spectroscopy

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

2.3 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • Pulse Program: Standard COSY90 or DQF-COSY.

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • Pulse Program: Standard HSQC with sensitivity enhancement.

    • ¹H Spectral Width (F2): 12-16 ppm.

    • ¹³C Spectral Width (F1): 180-220 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bond) ¹H-¹³C correlations, crucial for connecting spin systems.

    • Pulse Program: Standard HMBC.

    • ¹H Spectral Width (F2): 12-16 ppm.

    • ¹³C Spectral Width (F1): 200-240 ppm.

    • Long-Range Coupling Delay: Optimized for J = 8-10 Hz.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on stereochemistry.

    • Pulse Program: Standard NOESY.

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Mixing Time: 500-800 ms.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of This compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Initial Structural Information Assign_Protons Assign ¹H Signals TwoD_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals (with HSQC) Assign_Protons->Assign_Carbons Connect_Fragments Connect Fragments (with COSY & HMBC) Assign_Carbons->Connect_Fragments Stereochem Determine Stereochemistry (with NOESY) Connect_Fragments->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure logical_relationship cluster_connectivity Determining Connectivity cluster_stereochemistry Determining Stereochemistry cluster_structure Final Structure COSY COSY (¹H-¹H Correlations) Structure This compound Structure COSY->Structure Identifies Spin Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Structure Assigns Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Structure Connects Spin Systems NOESY NOESY (Through-Space ¹H-¹H Correlations) NOESY->Structure Defines Relative Stereochemistry

References

Application Note: Mass Spectrometry Analysis of Pseudomonic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonic acid C is a member of the pseudomonic acid family of antibiotics, which are naturally produced by the bacterium Pseudomonas fluorescens. It is structurally related to mupirocin (pseudomonic acid A), a clinically significant topical antibiotic. As a related substance and potential impurity in mupirocin preparations, the accurate detection and quantification of this compound are critical for quality control in drug development and manufacturing. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure accurate and reproducible results by minimizing matrix effects and concentrating the analyte of interest.

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Protocol for Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with a 50:50 methanol/water mixture to create a series of calibration standards at appropriate concentrations (e.g., 1 ng/mL to 1000 ng/mL).

Protocol for Extraction from a Sample Matrix (e.g., Ointment Base):

  • Accurately weigh a portion of the sample matrix containing the suspected this compound.

  • Add a defined volume of methanol to the sample.

  • Vortex the mixture vigorously for 5 minutes to dissolve the this compound.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble excipients.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section details the instrumental parameters for the separation and detection of this compound. The following method is a robust starting point and may require further optimization based on the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or high-resolution mass spectrometer)

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2 for qualitative analysis |

Data Presentation

Mass Spectral Data

The molecular formula for this compound is C₂₆H₄₄O₈, with a monoisotopic mass of 484.3036 Da.[1][2] In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected. The following table summarizes the expected m/z values for precursor and potential product ions, which are crucial for developing a selective MRM method.

AnalytePrecursor Ion (m/z) [M-H]⁻Predicted Product Ions (m/z)Collision Energy (eV) (Starting Point)
This compound484.3141.1 (Side chain fragment), 299.2 (Loss of side chain and water)15, 25

Note: The fragmentation of this compound would likely involve cleavage of the ester linkage and losses from the polyketide core. The predicted product ions are based on common fragmentation patterns of similar molecules.[3][4] Optimal collision energies should be determined empirically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

Pseudomonic_Acid_C_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Sample Acquisition (e.g., Ointment) extraction Solvent Extraction (Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation Liquid Chromatography (C18 Separation) filtration->lc_separation ms_detection Mass Spectrometry (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound analysis.

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The provided protocols for sample preparation and LC-MS are based on established methods for related compounds and serve as a strong foundation for method development and validation in a research or quality control setting.

References

Application Notes and Protocols for the Extraction of Pseudomonic Acid C from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid C is a minor component of the antibiotic complex produced by the bacterium Pseudomonas fluorescens, with Pseudomonic acid A (Mupirocin) being the primary product.[1] While present in smaller quantities, the isolation and study of this compound are of interest for understanding the biosynthesis of pseudomonic acids and for the development of new antibiotic derivatives. This document provides a detailed protocol for the extraction and purification of this compound from a Pseudomonas fluorescens culture, based on established methodologies.

I. Fermentation of Pseudomonas fluorescens

The production of the pseudomonic acid complex is achieved through submerged fermentation of a suitable strain of Pseudomonas fluorescens, such as NCIB 10586.[2] The fermentation process is critical for the overall yield of pseudomonic acids.

Protocol: Fermentation
  • Media Preparation: Prepare a suitable culture medium containing sources of assimilable carbon and nitrogen, and inorganic salts. A typical medium may include glucose, glycerin, soybean oil as carbon sources, and corn steep liquor as a nitrogen source.[3] The medium can be supplemented with sodium chloride, leucine, and calcium carbonate.[3]

  • Inoculation and Culture Conditions: Inoculate the sterilized fermentation medium with a seed culture of Pseudomonas fluorescens. The fermentation is carried out under aerobic conditions. Key parameters to control are:

    • Temperature: Maintain the temperature between 20-30°C.[4]

    • pH: Regulate the pH of the fermentation broth to be between 5.5 and 6.0. This can be achieved by feeding with an assimilable carbon source, a mineral salt, or an acidic/alkali solution.[4]

  • Fermentation Duration: The fermentation is typically run for a period of 60-70 hours.[4]

  • Monitoring: The concentration of pseudomonic acids in the culture broth can be monitored using High-Performance Liquid Chromatography (HPLC).[5]

II. Extraction of the Pseudomonic Acid Complex

The first step in isolating this compound is the extraction of the total pseudomonic acid complex from the fermentation broth. This is a multi-step liquid-liquid extraction process.

Protocol: Extraction
  • Clarification of Culture Broth: Remove the bacterial cells from the culture medium by filtration or centrifugation to obtain a clear liquor.[2]

  • Acidification: Adjust the pH of the clarified liquor to approximately 4.5 using an acid such as 50% hydrochloric acid.[2]

  • Solvent Extraction: Extract the acidified liquor with a water-immiscible organic solvent. Common solvents used include Methyl Isobutyl Ketone (MIBK), ethyl acetate, or methylene chloride.[2][5] The ratio of solvent to liquor can vary, for example, a 1:5 ratio of MIBK to liquor has been reported.[2]

  • Phase Separation: Separate the organic and aqueous phases, which can be facilitated by centrifugation.[2]

  • Back Extraction into Aqueous Base: Extract the pseudomonic acids from the organic solvent into an aqueous basic solution, such as a 2% w/v sodium bicarbonate solution.[2]

  • Re-acidification and Re-extraction: Acidify the aqueous extract back to pH 4.5 and re-extract the pseudomonic acids into an organic solvent like MIBK.[2]

  • Concentration: Evaporate the organic solvent under vacuum to obtain the crude pseudomonic acid complex as a residue.[5]

III. Purification of this compound

This compound is separated from the other pseudomonic acids in the crude extract by column chromatography.

Protocol: Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the crude pseudomonic acid complex in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable mobile phase. A common mobile phase for separating pseudomonic acids is a mixture of chloroform and methanol.[5] The polarity of the mobile phase is gradually increased to separate the different components.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis of Fractions: Analyze the collected fractions using a suitable analytical technique such as HPLC or Thin Layer Chromatography (TLC) to identify the fractions containing this compound.[5] Based on reported HPLC data, this compound has a longer retention time than Pseudomonic acids A and B under certain conditions.[5]

  • Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

IV. Quantitative Data

The following tables summarize quantitative data reported in various sources for the extraction and analysis of pseudomonic acids.

Table 1: Example of Extraction Yields

StepInitial Volume/MassFinal Volume/MassCompoundPurityReference
Culture Medium1500 L408 gPseudomonic Acid (total)-[2]
Clarified Liquor1285 L372 gPseudomonic Acid (total)-[2]
MIBK Extract300 L226 gPseudomonic Acid (total)-[2]
Final Crystalline Product-125 gPseudomonic Acid A92-93%[2]

Table 2: HPLC Retention Times for Pseudomonic Acids

CompoundRetention Time (minutes)HPLC ConditionsReference
Pseudomonic Acid A8.34Nucleosil C18 column, acetonitrile/0.1 M NaH2PO4 (pH 4.2) (35:65), 1.0 ml/min[5]
Pseudomonic Acid B6.83Nucleosil C18 column, acetonitrile/0.1 M NaH2PO4 (pH 4.2) (35:65), 1.0 ml/min[5]
This compound16.8Nucleosil C18 column, acetonitrile/0.1 M NaH2PO4 (pH 4.2) (35:65), 1.0 ml/min[5]
Pseudomonic Acid A8.5Nucleosil C8 column, acetonitrile/0.1 M NH4H2PO4 (pH 5.0) (35:65), 1.2 ml/min[6]
Pseudomonic Acid B6.0Nucleosil C8 column, acetonitrile/0.1 M NH4H2PO4 (pH 5.0) (35:65), 1.2 ml/min[6]
This compound22.5Nucleosil C8 column, acetonitrile/0.1 M NH4H2PO4 (pH 5.0) (35:65), 1.2 ml/min[6]

V. Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Purification Fermentation Pseudomonas fluorescens Fermentation Clarification Clarification (Filtration/Centrifugation) Fermentation->Clarification Acidification Acidification (pH 4.5) Clarification->Acidification Solvent_Extraction Solvent Extraction (e.g., MIBK) Acidification->Solvent_Extraction Back_Extraction Back Extraction (Aqueous Base) Solvent_Extraction->Back_Extraction Re_Extraction Re-acidification & Re-extraction Back_Extraction->Re_Extraction Concentration Solvent Evaporation Re_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography (Chloroform/Methanol) Concentration->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis Fraction Analysis (HPLC/TLC) Fraction_Collection->Analysis Isolation Isolation of this compound Analysis->Isolation

Caption: Workflow for the extraction and purification of this compound.

Logical Relationships in the Extraction Process

Logical_Relationships pH_Adjustment pH Adjustment Solubility Solubility of Pseudomonic Acids pH_Adjustment->Solubility determines Extraction_Efficiency Extraction Efficiency Solubility->Extraction_Efficiency influences Solvent_Choice Solvent Choice Solvent_Choice->Extraction_Efficiency influences

Caption: Key factors influencing the extraction efficiency of pseudomonic acids.

References

Application Notes and Protocols for the Chromatographic Use of Pseudomonic Acid C as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Pseudomonic acid C as a reference standard in chromatographic assays. The protocols detailed below are intended to assist in the accurate identification and quantification of this compound, a known impurity of the antibiotic Mupirocin.

Introduction

This compound is a related substance and impurity of Mupirocin, an antibiotic produced by Pseudomonas fluorescens.[1][2] Its monitoring and control in Mupirocin drug substances and products are critical for ensuring the quality, safety, and efficacy of the pharmaceutical formulation. The use of a well-characterized reference standard is essential for the validation and routine application of analytical methods. This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Chromatographic Method: Isocratic HPLC-UV

This section details a reversed-phase HPLC method suitable for the separation and quantification of this compound in the presence of Mupirocin and other related substances.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions: A reliable starting point for method development or validation is provided in the table below. Method parameters may require optimization based on the specific HPLC system and column used.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate (pH 6.3) (27.5:72.5, v/v)[3]
Flow Rate 1.0 mL/min[4][5]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)[5]
Detection Wavelength 220 nm[4]

3. Preparation of Solutions:

  • Diluent: A mixture of the mobile phase components is recommended as the diluent.

  • Standard Stock Solution (this compound): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve a range of concentrations suitable for constructing a calibration curve (e.g., 0.5 - 20 µg/mL).

  • Sample Preparation: The preparation of the sample will depend on the matrix (e.g., bulk drug substance, ointment). For ointment formulations, an extraction step is necessary. A general procedure involves dispersing the ointment in a suitable organic solvent, followed by extraction with an aqueous buffer and subsequent filtration before injection.

4. System Suitability: Before sample analysis, the chromatographic system should be evaluated to ensure its performance. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the this compound peak.

  • Theoretical Plates: Greater than 2000 for the this compound peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.

5. Analysis Procedure:

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPLC method for the analysis of Mupirocin and its impurities, which is applicable to the quantification of this compound.

ParameterResult
Linearity Range 0.2 - 20 µg/mL[6]
Correlation Coefficient (r²) > 0.999[6]
Limit of Detection (LOD) 9.5 ng/mL[6]
Limit of Quantification (LOQ) 30.6 ng/mL[6]
Relative Retention Time (RRT) 2.03 (relative to Mupirocin)[7]

Note: The presented data is based on a specific validated method for Mupirocin and its related substances.[6][7] These values should be considered as a reference, and each laboratory should establish its own performance characteristics during method validation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chromatographic analysis of this compound using a reference standard.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound Reference Standard Solutions hplc_system System Suitability Test prep_standard->hplc_system prep_sample Prepare Sample Solution (e.g., extraction from ointment) hplc_injection Inject Blank, Standards, and Samples prep_sample->hplc_injection hplc_system->hplc_injection data_acquisition Data Acquisition and Peak Integration hplc_injection->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Workflow for the analysis of this compound.

Signaling Pathway Diagram

For the analytical application of this compound as a reference standard in chromatography, a signaling pathway diagram is not applicable. The primary use is for chemical identification and quantification, which does not directly involve biological signaling pathways. The experimental workflow diagram provided above is the relevant visualization for this context.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antibacterial Activity of Pseudomonic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid C is a member of the pseudomonic acid family of antibiotics, which are naturally produced by the bacterium Pseudomonas fluorescens. The most well-known member of this family is Pseudomonic acid A, also known as mupirocin, which is used clinically as a topical antibacterial agent. This compound shares a similar core structure with mupirocin and exerts its antibacterial effect through the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1][2] This specific mode of action prevents the incorporation of isoleucine into newly synthesized polypeptides, leading to a cessation of bacterial growth and, at higher concentrations, cell death. Understanding the antibacterial potency and spectrum of this compound, as well as its potential cytotoxicity, is crucial for evaluating its therapeutic potential.

These application notes provide detailed protocols for cell-based assays to characterize the antibacterial activity and cytotoxicity of this compound.

Data Presentation

While specific MIC values for a wide range of organisms for this compound are not extensively available in the public literature, comparative studies have shown that it is generally two- to fourfold less active than Pseudomonic acid A (Mupirocin). The following tables provide a summary of the expected antibacterial activity of Mupirocin against common bacterial pathogens, which can serve as a reference point for interpreting results for this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Mupirocin against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (including MRSA)Gram-positive≤ 0.5[3][4]
Staphylococcus epidermidisGram-positive≤ 0.5[3]
Streptococcus pyogenesGram-positiveData not readily available
Haemophilus influenzaeGram-negativeData not readily available
Neisseria gonorrhoeaeGram-negativeData not readily available

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Cytotoxicity Data for this compound (Hypothetical).

Cell LineCell TypeAssayIC50 (µg/mL)
Balb/c 3T3Mouse FibroblastNeutral Red UptakeData not readily available
NHKNormal Human KeratinocytesNeutral Red UptakeData not readily available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of this compound and bacteria.

    • Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay using Neutral Red Uptake

This protocol describes the Neutral Red Uptake (NRU) assay to determine the cytotoxicity of this compound on a mammalian cell line (e.g., Balb/c 3T3 fibroblasts).

Materials:

  • This compound

  • Balb/c 3T3 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well cell culture plates

  • Neutral Red solution (50 µg/mL in DMEM)

  • Neutral Red destain solution (50% ethanol, 1% acetic acid, 49% water)

  • Phosphate-Buffered Saline (PBS)

  • Inverted microscope

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with cells at a density of 1-2 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the medium from the cells and add 100 µL of the different concentrations of this compound to the wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Neutral Red Staining:

    • After incubation, remove the treatment medium and wash the cells with 150 µL of PBS.

    • Add 100 µL of Neutral Red solution to each well and incubate for 3 hours at 37°C.

    • Remove the Neutral Red solution and wash the cells twice with 150 µL of PBS.

  • Destaining and Absorbance Measurement:

    • Add 150 µL of Neutral Red destain solution to each well.

    • Shake the plate for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental_Workflow_for_Antibacterial_Activity_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Pseudomonic acid C stock Serial_Dilution Perform serial dilutions in 96-well plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare bacterial inoculum Inoculation Inoculate plate with bacteria Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Read MIC results Incubation->Read_Results Data_Analysis Analyze and report data Read_Results->Data_Analysis Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_nru Neutral Red Uptake cluster_data_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Attach Incubate for cell attachment Seed_Cells->Incubate_Attach Add_Compound Add this compound dilutions to cells Incubate_Attach->Add_Compound Incubate_Treat Incubate for 24-48 hours Add_Compound->Incubate_Treat NR_Stain Stain with Neutral Red Incubate_Treat->NR_Stain NR_Destain Destain and measure absorbance NR_Stain->NR_Destain Calc_IC50 Calculate IC50 NR_Destain->Calc_IC50 Stringent_Response_Pathway PAC This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) PAC->IleRS Inhibits tRNA Uncharged tRNA-Ile (Accumulation) IleRS->tRNA Leads to Ribosome Ribosome Stalling tRNA->Ribosome RelA RelA Activation Ribosome->RelA ppGpp (p)ppGpp Synthesis (Stringent Response) RelA->ppGpp rRNA_synthesis rRNA Synthesis (Inhibition) ppGpp->rRNA_synthesis Downregulates Protein_synthesis Protein Synthesis (Inhibition) ppGpp->Protein_synthesis Downregulates Amino_acid_synthesis Amino Acid Biosynthesis (Activation) ppGpp->Amino_acid_synthesis Upregulates

References

Isolating Pseudomonic Acid C: A Guide to Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the purification and isolation of Pseudomonic acid C, a known impurity and analogue of the antibiotic Mupirocin (Pseudomonic acid A). The methodologies described herein are compiled from established techniques for the separation of pseudomonic acid complexes, focusing on liquid-liquid extraction, crystallization, and chromatographic methods.

Introduction

This compound is a closely related analogue of Pseudomonic acid A, the active component of the antibiotic Mupirocin.[][2] Produced during the fermentation of Pseudomonas fluorescens, this compound is often present as an impurity that needs to be separated during the manufacturing of Mupirocin.[][3] Understanding the purification techniques for this compound is crucial for quality control, impurity profiling, and further research into its biological activities.[4] This guide outlines a multi-step approach for its isolation, combining classical and modern separation techniques.

Overall Purification Workflow

The general strategy for isolating this compound from a fermentation broth involves a series of extraction and chromatographic steps designed to separate the different pseudomonic acids and other impurities from the target compound.

Purification_Workflow Fermentation_Broth Fermentation Broth (Pseudomonas fluorescens) Clarification Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Acidification Acidification (pH 4.0-4.5) Clarification->Acidification Solvent_Extraction_1 Liquid-Liquid Extraction (e.g., MIBK or Ethyl Acetate) Acidification->Solvent_Extraction_1 Aqueous_Extraction Aqueous Extraction (e.g., Sodium Bicarbonate Solution) Solvent_Extraction_1->Aqueous_Extraction Transfer of Acidic Components Acidification_2 Re-acidification (pH 4.0-4.5) Aqueous_Extraction->Acidification_2 Solvent_Extraction_2 Second Solvent Extraction Acidification_2->Solvent_Extraction_2 Concentration Concentration of Organic Phase Solvent_Extraction_2->Concentration Crude_Extract Crude Pseudomonic Acid Complex Concentration->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Crystallization Crystallization (Optional) Chromatography->Crystallization For further purification Pure_PA_C Pure this compound Chromatography->Pure_PA_C Fraction Collection Crystallization->Pure_PA_C

Caption: General workflow for the isolation of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Crude Pseudomonic Acid Complex

This protocol describes the initial extraction of the pseudomonic acid complex from the fermentation broth.

Materials:

  • Fermentation broth of Pseudomonas fluorescens

  • Hydrochloric acid (HCl), 50% solution

  • Methyl isobutyl ketone (MIBK) or Ethyl Acetate

  • Sodium bicarbonate (NaHCO₃) solution, 2% (w/v)

  • Deionized water

  • Centrifuge

Procedure:

  • Clarification: Partially clarify the fermentation culture medium (e.g., 1500 L) using a rotary pre-coat filter, followed by centrifugation to obtain a clarified liquor.[5]

  • Acidification: Adjust the pH of the clarified liquor to 4.5 using a 50% hydrochloric acid solution.[5]

  • First Solvent Extraction: Extract the acidified liquor with a water-immiscible organic solvent such as methyl isobutyl ketone (MIBK) or ethyl acetate.[5][6] For example, meter the liquor and solvent into an in-line static mixer.[5] Separate the two immiscible phases by centrifugation.

  • Aqueous Extraction: Extract the organic phase containing the pseudomonic acid complex with a 2% w/v sodium bicarbonate solution.[5][7] Separate the phases by centrifugation.

  • Re-acidification and Second Solvent Extraction: Add fresh MIBK to the aqueous extract and acidify the aqueous phase back to pH 4.5 with 50% hydrochloric acid.[5]

  • Washing and Concentration: Separate the organic phase and wash it with deionized water. Concentrate the solution to yield the crude pseudomonic acid complex.[5]

Protocol 2: Chromatographic Separation of this compound

This protocol outlines the separation of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC). The relative retention times indicate that this compound has a longer retention time than Pseudomonic acid A (Mupirocin) under certain conditions.[8]

Materials:

  • Crude Pseudomonic Acid Complex

  • HPLC system with a UV detector

  • C18 column (e.g., Agilent Eclipse XDB, 250 mm x 4.6 mm, 5 µm)[9]

  • Methanol, HPLC grade

  • Sodium dihydrogen phosphate

  • Glacial acetic acid

  • Tetrahydrofuran

Chromatographic Conditions (Adapted from USP Monograph for Mupirocin Cream): [8]

ParameterValue
Mobile Phase A mixture of pH 4.0 acetate buffer and tetrahydrofuran.
Buffer Preparation Dissolve sodium acetate in water, adjust to pH 4.0 with glacial acetic acid.
Column C18, 4.6-mm × 25-cm; 7-µm packing L7.
Flow Rate Approximately 1 mL/min.
Detector UV at 240 nm.
Column Temperature Maintained up to 35°C.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a standard solution of a reference this compound, if available.

    • Dissolve a known quantity of the crude extract in the mobile phase to create the test solution.

  • Chromatography:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and test solutions into the chromatograph.

    • Monitor the elution profile and record the chromatograms.

  • Fraction Collection:

    • Based on the retention time of the this compound peak (typically with a relative retention time of about 2.03 compared to Mupirocin at 1.0), collect the corresponding fractions.[8]

  • Purity Analysis:

    • Analyze the collected fractions for purity using the same or an alternative validated HPLC method.

Quantitative Data Summary (Illustrative based on literature for related compounds):

Purification StepStarting MaterialProductPurityYieldReference
Solvent Extraction & Crystallization Crude MIBK Extract (226 g)Pseudomonic Acid (crude)92-93%125 g[5]
Chromatography (Flash) Crude ExtractMupirocin-66%[10]
Crystallization Organic Solution (17 g Mupirocin)Crystalline MupirocinHigh-[11]

Alternative and Complementary Techniques

  • Thin-Layer Chromatography (TLC): HPTLC can be employed for the separation of pseudomonic acids using a mobile phase of toluene: chloroform: ethanol (5:4:2, by volume) with detection at 220 nm.[9]

  • Column Chromatography with Hydrophobic Resins: Resins like Amberlite XAD-2 (polystyrene) or acrylic adsorbents (e.g., XAD7HP) can be used for the initial purification of the pseudomonic acid complex from the culture broth.[12][13]

  • Crystallization: The final purification step can involve crystallization from a suitable solvent system, such as a methyl isobutyl ketone-n-heptane mixture, to obtain high-purity this compound.[6][11]

Logical Relationship of Purification Steps

Logical_Relationships Start Crude Fermentation Broth Step1 Removal of Biomass (Clarification) Start->Step1 Increases efficiency of next step Step2 Initial Capture of Acidic Components (Solvent Extraction) Step1->Step2 Step3 Separation from Neutral Impurities (Aqueous Back-Extraction) Step2->Step3 Step4 Concentration of Crude Product Step3->Step4 Step5 High-Resolution Separation (Chromatography) Step4->Step5 Provides enriched starting material Step6 Final Polishing (Crystallization) Step5->Step6 Optional for higher purity End Pure this compound Step5->End Isolates target molecule Step6->End

Caption: Logical progression of purification stages for this compound.

Conclusion

The isolation of this compound requires a systematic application of extraction and chromatographic techniques. While specific protocols for this minor component are not as prevalent as for Pseudomonic acid A, the principles of separation based on polarity and ionic properties remain the same. The provided protocols, adapted from established methods for the pseudomonic acid complex, offer a robust starting point for researchers to develop and optimize a purification scheme for obtaining high-purity this compound for analytical and research purposes.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Pseudomonic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Pseudomonic acid C. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex total synthesis of this potent antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound is a significant undertaking due to its complex molecular architecture. Key challenges include:

  • Stereocontrol: The molecule contains multiple stereocenters, and their precise control is crucial for biological activity. Establishing the correct stereochemistry, particularly at the densely functionalized tetrahydropyran core and during the installation of the C7 side-chain, is a primary hurdle.

  • Protecting Group Strategy: The presence of multiple hydroxyl groups necessitates a sophisticated and robust protecting group strategy. The selective protection and deprotection of these groups in the correct sequence is critical to avoid unwanted side reactions and achieve a successful synthesis.

  • Key Bond Formations: Several key reactions, such as the construction of the tetrahydropyran ring, the formation of the C9-C10 double bond, and the final esterification, are known to be challenging and require careful optimization.

  • Late-Stage Esterification: The final coupling of the complex monic acid core with the 9-hydroxynonanoic acid side chain is a delicate step that can be prone to low yields and side reactions due to the steric hindrance of the fragments.

Q2: Which key reactions are commonly employed and what are their potential pitfalls?

Several powerful synthetic reactions are utilized in the synthesis of this compound. Researchers should be aware of the following potential difficulties:

  • Achmatowicz Rearrangement: This reaction is often used to construct the tetrahydropyran core from a furan precursor. Challenges include controlling the stereoselectivity of the subsequent reduction and functionalization steps.

  • Julia-Kocienski Olefination: This reaction is frequently used to form the C9-C10 double bond with high E-selectivity. Potential issues include side reactions of the sulfone and aldehyde coupling partners and achieving high stereoselectivity.

  • Horner-Wadsworth-Emmons Olefination: Another common method for carbon-carbon double bond formation. Optimizing reaction conditions to ensure high E-selectivity and avoid side products is crucial.

  • Esterification (e.g., Yamaguchi, Steglich): Used for the final coupling of the two main fragments. Steric hindrance can lead to low yields and require carefully chosen coupling reagents and optimized reaction conditions.

Troubleshooting Guides

Problem 1: Poor Stereoselectivity in the Synthesis of the Tetrahydropyran Core

Symptoms:

  • Formation of diastereomeric mixtures that are difficult to separate.

  • NMR spectra indicating the presence of undesired stereoisomers.

Possible Causes:

  • Incomplete facial selectivity during nucleophilic addition to a pyranone intermediate.

  • Suboptimal directing group effects.

  • Epimerization under reaction or workup conditions.

Troubleshooting Steps:

StepActionRationale
1 Re-evaluate the choice of reducing agent. For reductions of pyranone intermediates, the choice of hydride source (e.g., NaBH₄, L-Selectride®, DIBAL-H) can significantly influence the stereochemical outcome. L-Selectride®, being bulkier, often provides higher stereoselectivity.
2 Utilize a chiral catalyst or auxiliary. Asymmetric synthesis strategies can enforce the desired stereochemistry. Consider using a chiral catalyst for the key bond-forming reaction or attaching a chiral auxiliary to guide the stereochemical course of the reaction.
3 Modify protecting groups. The steric bulk and electronic properties of neighboring protecting groups can influence the trajectory of incoming reagents. Experiment with different protecting groups (e.g., silyl ethers of varying sizes) to enhance stereodirection.
4 Adjust reaction temperature. Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired product.
Problem 2: Low Yield in the Julia-Kocienski Olefination

Symptoms:

  • Low yield of the desired alkene product.

  • Presence of significant amounts of unreacted starting materials or side products such as homo-coupled sulfones.

Possible Causes:

  • Inefficient deprotonation of the sulfone.

  • Decomposition of the aldehyde or sulfone under the basic reaction conditions.

  • Formation of a stable β-hydroxy sulfone intermediate that does not eliminate.

  • Side reaction involving nucleophilic attack of the sulfonyl carbanion on another sulfone molecule.

Troubleshooting Steps:

StepActionRationale
1 Optimize the base and solvent system. The choice of base (e.g., KHMDS, NaHMDS, LiHMDS) and solvent (e.g., THF, DME) is critical. KHMDS in THF at low temperatures (-78 °C) is a common starting point.
2 Use Barbier-like conditions. Add the base to a mixture of the aldehyde and sulfone. This can minimize the lifetime of the reactive sulfonyl anion and reduce the likelihood of side reactions.
3 Vary the heteroaryl group on the sulfone. Different heteroaryl sulfones (e.g., benzothiazolyl, pyridyl, tetrazolyl) have different reactivities and can influence the course of the reaction. 1-phenyl-1H-tetrazol-5-yl sulfones are known to often give good E-selectivity.
4 Ensure anhydrous conditions. Trace amounts of water can quench the strong base and the sulfonyl anion, leading to lower yields. Rigorously dry all glassware, solvents, and reagents.
Problem 3: Difficulty in the Final Esterification Step

Symptoms:

  • Low conversion to the final ester product.

  • Decomposition of starting materials.

  • Epimerization at sensitive stereocenters.

Possible Causes:

  • Steric hindrance around the carboxylic acid and alcohol coupling partners.

  • Use of harsh coupling conditions leading to degradation.

  • Inappropriate choice of coupling reagent.

Troubleshooting Steps:

StepActionRationale
1 Screen different esterification protocols. Mild and efficient methods for sterically hindered substrates include Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride, DMAP), Steglich esterification (DCC/DMAP or EDC/DMAP), and the use of other modern coupling reagents (e.g., HATU, HOBt).
2 Optimize reaction conditions. Carefully control the reaction temperature, stoichiometry of reagents, and reaction time. Lower temperatures and shorter reaction times can sometimes minimize side reactions and epimerization.
3 Protect sensitive functional groups. Ensure that all other potentially reactive functional groups are adequately protected to prevent them from interfering with the esterification reaction.
4 Use a two-step procedure. Activate the carboxylic acid first (e.g., by forming an acid chloride or a mixed anhydride) before adding the alcohol. This can sometimes improve yields for difficult couplings.

Data Presentation

The following table summarizes typical yields for key reaction types in the synthesis of this compound analogs, based on literature reports. Note that actual yields will vary depending on the specific substrate and reaction conditions.

Reaction TypeKey ReagentsTypical Yield Range
Achmatowicz Rearrangementm-CPBA, NBS, or VO(acac)₂/ t-BuOOH60-85%
Julia-Kocienski OlefinationKHMDS, Heteroaryl sulfone50-90%
Horner-Wadsworth-EmmonsNaH, Phosphonate ester70-95%
Yamaguchi Esterification2,4,6-trichlorobenzoyl chloride, DMAP50-80%

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for specific substrates and scales. Always refer to the original literature for detailed procedures.

General Protocol for Achmatowicz Rearrangement
  • Dissolve the furfuryl alcohol in a suitable solvent (e.g., CH₂Cl₂ or a mixture of THF/H₂O).

  • Cool the solution to 0 °C or the specified temperature.

  • Slowly add the oxidizing agent (e.g., m-CPBA or NBS) portion-wise, maintaining the temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an appropriate reagent (e.g., saturated Na₂S₂O₃ for m-CPBA).

  • Extract the product with an organic solvent, wash the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for Julia-Kocienski Olefination
  • Under an inert atmosphere (e.g., Argon), dissolve the heteroaryl sulfone and the aldehyde in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of KHMDS in THF dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow Start Furfuryl Alcohol Achmatowicz Achmatowicz Rearrangement Start->Achmatowicz Pyranone Dihydropyranone Intermediate Achmatowicz->Pyranone Functionalization Stereoselective Functionalization Pyranone->Functionalization Core Tetrahydropyran Core Functionalization->Core Julia Julia-Kocienski Olefination Core->Julia Monic_Acid Monic Acid Fragment Julia->Monic_Acid Esterification Late-Stage Esterification Monic_Acid->Esterification Side_Chain 9-Hydroxynonanoic Acid Fragment Side_Chain->Esterification PAC This compound Esterification->PAC

Caption: A generalized workflow for the total synthesis of this compound.

troubleshooting_logic Problem Low Yield in Key Reaction Check_Reagents Verify Reagent Purity and Stoichiometry Problem->Check_Reagents Check_Conditions Confirm Anhydrous Conditions and Correct Temperature Problem->Check_Conditions Optimize_Base Screen Different Bases and Solvents Check_Reagents->Optimize_Base If reagents are pure Check_Conditions->Optimize_Base If conditions are correct Change_Reagent Try Alternative Reagent (e.g., different sulfone) Optimize_Base->Change_Reagent If optimization fails Success Improved Yield Optimize_Base->Success If optimization works Change_Reagent->Success If alternative works Failure Persistent Low Yield Change_Reagent->Failure If alternative fails

Caption: A logical flowchart for troubleshooting low-yielding reactions.

Technical Support Center: Optimization of Pseudomonic Acid C Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for Pseudomonic acid C (PA-C) production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for production?

This compound is a component of the mupirocin antibiotic complex, which also includes pseudomonic acids A, B, and D.[1] Mupirocin is produced by the bacterium Pseudomonas fluorescens and is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] PA-C is of particular interest because it is chemically more stable than Pseudomonic acid A (PA-A), the main component of mupirocin.[1] This stability is due to the absence of a 10,11-epoxide group in its structure, making it a promising candidate for pharmaceutical applications.[1]

Q2: Which microbial strains are used for pseudomonic acid production?

Pseudomonas fluorescens is the primary species used for the production of pseudomonic acids.[3] Strain NCIMB 10586 is widely recognized as a leading producer of mupirocin.[1] Other strains, such as Pseudomonas sp. No. 19/26, have also been used and optimized for the production of specific pseudomonic acid profiles.[1][4]

Q3: What are the main challenges in fermentative production of this compound?

The primary challenge is that PA-C is typically a minor component of the pseudomonic acid mixture produced during fermentation. Attempts to develop a high-yield producer of PA-C alone through modifications to the metabolic pathway have not yet been successful.[1] Therefore, current optimization strategies often focus on maximizing the overall yield of pseudomonic acids and then separating the components, or on manipulating conditions to alter the ratios of the different acids.

Q4: How are different pseudomonic acids (A, B, C, and D) quantified and differentiated?

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for separating and quantifying the different pseudomonic acids.[5] For more sensitive and specific detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[6] These methods allow for the resolution of the structurally similar PA-A, PA-B, PA-C, and other related impurities from the fermentation broth.[5][7]

Troubleshooting Guide

Problem: Low overall yield of pseudomonic acids.

  • Possible Cause 1: Suboptimal pH. The pH of the fermentation medium is a critical factor. Fluctuation of pH during the process can diminish the yield.[8]

    • Solution: Implement a metabolically controlled fermentation process where the pH is regulated to be between 5.5 and 6.0, ideally around 5.7. This can be achieved by feeding the culture with an assimilable carbon source like dextrose, or by adding an acidic/alkali solution as needed.[8][9]

  • Possible Cause 2: Inadequate Aeration and Agitation. Oxygen supply is crucial for the growth of Pseudomonas fluorescens and for the biosynthesis of pseudomonic acids.

    • Solution: Optimize the aeration rate (e.g., 0.5-1.0 vvm) and stirring rate (e.g., 300-600 rpm) to ensure sufficient dissolved oxygen.[8] The optimal volumetric oxygen transfer coefficient (KLa) should be determined for your specific bioreactor setup.[10]

  • Possible Cause 3: Nutrient Depletion. Conventional fed-batch processes without careful monitoring can lead to the depletion of essential nutrients, limiting antibiotic production.[8]

    • Solution: Develop a feeding strategy based on real-time monitoring of key nutrients like the carbon source (e.g., glucose). Maintain the glucose concentration below 1.5% to avoid repressive effects while ensuring it is not depleted.[11]

Problem: High ratio of Pseudomonic acid B to Pseudomonic acid A.

  • Possible Cause: Uncontrolled pH. Fermentation conditions, particularly pH, can significantly influence the ratio of PA-A to PA-B.[8] PA-B is an 8-hydroxy derivative of PA-A.[12]

    • Solution: Tightly control the pH of the fermentation broth. Regulating the pH at approximately 5.7 has been shown to increase the production of PA-A while significantly decreasing the PA-B impurity to less than 3%.[8][9]

Problem: Difficulty in isolating this compound from the fermentation broth.

  • Possible Cause: Complex mixture of similar compounds. The fermentation broth contains a mixture of structurally similar pseudomonic acids, making purification challenging.[1]

    • Solution: Employ multi-step purification protocols. This typically involves an initial extraction from the acidified culture broth using a solvent like isobutyl acetate or a chlorinated hydrocarbon.[13] This is followed by further purification steps such as liquid-liquid distribution or chromatography to separate the different pseudomonic acid components.[13]

Data Presentation

Table 1: Optimized Fermentation Parameters for Pseudomonic Acid A Production (Note: These conditions for maximizing PA-A, the major component, serve as a starting point for optimizing the overall pseudomonic acid complex, including PA-C).

ParameterOptimized ValueReference
Microorganism Pseudomonas sp. NCAIM(P)B 001235[8]
Culture Type Submerged Aerated Culture[4]
Temperature 20 - 30°C (Optimal ~25°C)[8]
pH 5.5 - 6.0 (Tightly controlled at 5.7)[8][9]
Aeration Rate 0.5 - 1.0 vvm[8]
Stirring Rate 300 - 600 rpm[8]
Carbon Source Dextrose (controlled < 1.0%)[11]
Mineral Salt Calcium Chloride (optional)[1]

Experimental Protocols

Protocol 1: Submerged Fermentation of Pseudomonas sp.

This protocol is a generalized procedure for the submerged fermentation to produce pseudomonic acids.

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium with a stock culture of the Pseudomonas strain.

    • Incubate the seed culture in a shake flask at 25-30°C with agitation for 24-48 hours.

  • Fermentation:

    • Prepare the main fermentation medium in a sterilized bioreactor.

    • Transfer the seed culture to the main fermentation vessel (typically a 10% v/v inoculation).

    • Maintain the fermentation parameters as specified in Table 1.

    • Set the temperature to 25 ± 1°C.

    • Control the pH at 5.7 by the automated addition of an acid/base or a sterile dextrose solution.[8]

    • Provide aeration at 0.5-1.0 vvm and agitation at 300-600 rpm.[8]

    • Run the fermentation for 48 to 144 hours.[11]

  • Monitoring:

    • Periodically take samples to measure cell growth (OD600), pH, glucose concentration, and pseudomonic acid titers using HPLC.[11]

Protocol 2: Quantification of Pseudomonic Acids by HPLC

This protocol provides a general framework for the analysis of pseudomonic acids.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the cells.

    • Dilute the supernatant with ethanol to precipitate proteins and other macromolecules.[13]

    • Centrifuge the sample again and filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., sodium dihydrogen phosphate, pH 3) and methanol. A common ratio is Methanol:Buffer (65:35, v/v).[14]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detector at 220 nm.[5]

    • Quantification: Use certified reference standards for Pseudomonic acids A, B, and C to create a calibration curve for accurate quantification.

Visualizations

Fermentation_Workflow General Workflow for Fermentation Optimization cluster_prep Preparation cluster_ferm Fermentation & Optimization cluster_analysis Analysis & Purification cluster_result Outcome strain Strain Selection (e.g., P. fluorescens) media Media Formulation (Carbon/Nitrogen Sources) strain->media seed Seed Culture Development media->seed ferm Bioreactor Fermentation seed->ferm ph pH Control (5.5-6.0) ferm->ph temp Temperature Control (25-30°C) ferm->temp aero Aeration/Agitation (0.5-1.0 vvm, 300-600 rpm) ferm->aero feed Nutrient Feeding Strategy ferm->feed sample Sampling ferm->sample hplc HPLC/LC-MS Analysis (Quantification of PA-C) sample->hplc extract Extraction hplc->extract product Optimized PA-C Yield hplc->product purify Purification extract->purify purify->product

Caption: Workflow for optimizing this compound production.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Pseudomonic Acid Yield start Low Pseudomonic Acid Yield Detected check_ph Is pH consistently between 5.5-6.0? start->check_ph ph_yes Yes check_ph->ph_yes ph_yes ph_no No check_ph->ph_no ph_no adjust_ph Action: Implement automated pH control (Acid/Base/Feed) check_ph->adjust_ph No check_o2 Is Dissolved Oxygen (DO) level sufficient? check_ph->check_o2 Yes adjust_ph->start Re-run adjust_o2 Action: Increase agitation and/or aeration rate. Verify sensor calibration. check_o2->adjust_o2 No check_nutrients Is the primary carbon source depleted or in excess? check_o2->check_nutrients Yes o2_yes Yes o2_no No adjust_o2->start Re-run adjust_feed Action: Implement controlled feeding strategy to maintain low, stable nutrient levels. check_nutrients->adjust_feed Yes re_evaluate Re-evaluate media components and strain viability check_nutrients->re_evaluate No nutrients_yes Yes nutrients_no No adjust_feed->start Re-run

Caption: Troubleshooting guide for low pseudomonic acid yield.

Biosynthesis_Relationship Simplified Relationship of Pseudomonic Acids cluster_pathway Biosynthetic Pathway precursor Biosynthetic Precursors pa_b Pseudomonic Acid B (8-OH group) precursor->pa_b pa_c This compound (No Epoxide, More Stable) precursor->pa_c pa_a Pseudomonic Acid A (Major Product) pa_b->pa_a Conversion? (Hypothesized, not direct oxidation) note PA-B is not formed by simple oxidation of PA-A. They likely arise from a diversion in the main biosynthetic pathway. [1]

Caption: Simplified relationship in pseudomonic acid biosynthesis.

References

Troubleshooting low bioactivity in Pseudomonic acid C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudomonic acid C. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is showing lower than expected or no bioactivity. What are the potential causes?

A1: Low bioactivity of this compound can stem from several factors, ranging from compound integrity to experimental setup. Here are the primary areas to investigate:

  • Compound Integrity and Storage:

    • Improper Storage: this compound is sensitive to temperature and light. Long-term storage should be at -20°C, while short-term storage can be at 4°C.[1] Ensure the compound has been stored correctly in a dry, dark environment.

    • Degradation: Repeated freeze-thaw cycles can degrade the compound. It is advisable to aliquot stock solutions upon preparation.

    • Purity: Verify the purity of your this compound lot. Impurities can interfere with its activity.

  • Experimental Conditions:

    • pH of the Medium: The activity of pseudomonic acids can be significantly influenced by pH.[2][3] The antibacterial activity is reportedly enhanced in acidic medium.[2] Verify the pH of your experimental medium and adjust if necessary.

    • Inoculum Size: The number of bacteria used in the assay can affect the apparent activity. High inoculum sizes may require higher concentrations of the antibiotic to exert an effect.[3]

    • Presence of Serum: Pseudomonic acid A (Mupirocin), a close analog, is highly bound by serum proteins (around 95%), which can reduce its effective concentration and bioactivity by 10- to 20-fold.[2] If your experimental medium contains serum, you may need to use higher concentrations of this compound.

  • Solubility and Vehicle:

    • Poor Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved in the stock solution. Precipitates indicate that the compound is not fully in solution and will not be biologically available.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) as it can have its own effects on the cells. Run a vehicle control to account for any solvent-induced effects.

Q2: I am observing inconsistent results between experiments. What could be the reason?

A2: Inconsistent results are often due to subtle variations in experimental procedures. Key factors to control for include:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of both the compound and the bacterial inoculum.

  • Cell Viability and Growth Phase: Use bacteria from a consistent growth phase (typically logarithmic phase) for your assays, as their susceptibility to antibiotics can vary with their metabolic state.

  • Incubation Time and Conditions: Standardize incubation times and ensure consistent temperature and atmospheric conditions (e.g., CO2 levels) for all experiments.

  • Method of Dissolution: The way the compound is dissolved can impact its activity.[3] Ensure a consistent and validated dissolution protocol.

Q3: How should I prepare and store my this compound stock solutions?

A3: Proper preparation and storage of stock solutions are critical for reproducible results.

  • Preparation: Dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution.[1]

  • Storage:

    • Short-term (days to weeks): Store stock solutions at 0-4°C.[1]

    • Long-term (months): For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]

    • Protect from light.

Quantitative Data Summary

The following table summarizes the bioactivity of Mupirocin (Pseudomonic acid A), a close structural analog of this compound, against various bacterial strains. This data can serve as a reference for expected activity.

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusClinical Isolates≤ 0.5[2]
Staphylococcus epidermidisClinical Isolates≤ 0.5[2]
Streptococcus spp.Clinical IsolatesInhibited by low concentrations[2]
Haemophilus influenzae-Active[2]
Neisseria gonorrhoeae-Active[2]
Enterococcus faecalis->32-64[4]
Corynebacteria->128[4]
Peptostreptococcus anaerobius->128[4]
Peptococcus asaccharolyticus->128[4]
Clostridium spp.->1024[4]
Propionibacterium acnes->1024[4]

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[5][6]

1. Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

2. Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • Further dilute this stock solution in CAMHB to create a working stock solution at a concentration that is 100x the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the working stock solution of this compound to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of this compound.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

    • Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

Visualizations

Signaling Pathway: Inhibition of Protein Synthesis and Induction of the Stringent Response

stringent_response cluster_cell Bacterial Cell cluster_response Stringent Response PAC This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) PAC->IleRS Inhibits tRNA_charged Charged Isoleucyl-tRNA(Ile) IleRS->tRNA_charged Charges tRNA_uncharged Uncharged tRNA(Ile) tRNA_uncharged->IleRS Substrate Ribosome Ribosome tRNA_uncharged->Ribosome Stalls Ribosome tRNA_charged->Ribosome Used in Translation RelA RelA Ribosome->RelA Activates (when stalled) ppGpp (p)ppGpp (Alarmone) RelA->ppGpp Synthesizes rRNA_synthesis ↓ rRNA & tRNA Synthesis ppGpp->rRNA_synthesis Downregulates Ribosome_production ↓ Ribosome Production ppGpp->Ribosome_production Downregulates DNA_replication ↓ DNA Replication & Cell Division ppGpp->DNA_replication Downregulates AA_synthesis ↑ Amino Acid Biosynthesis ppGpp->AA_synthesis Upregulates

Caption: Inhibition of IleRS by this compound leads to the stringent response.

Experimental Workflow: Troubleshooting Low Bioactivity

troubleshooting_workflow start Low Bioactivity Observed check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_conditions Verify Assay Conditions start->check_conditions storage Improper Storage? check_compound->storage Yes purity Low Purity? check_compound->purity Yes solubility Incomplete Solubilization? check_compound->solubility Yes protocol_steps Inconsistent Procedure? check_protocol->protocol_steps Yes inoculum Incorrect Inoculum Density? check_protocol->inoculum Yes controls Control Failure? check_protocol->controls Yes ph Incorrect Medium pH? check_conditions->ph Yes serum Serum Protein Interference? check_conditions->serum Yes incubation Incorrect Incubation Time/Temp? check_conditions->incubation Yes solution_compound Re-test with new aliquot Verify storage conditions storage->solution_compound purity->solution_compound solubility->solution_compound solution_protocol Standardize all steps Validate inoculum prep protocol_steps->solution_protocol inoculum->solution_protocol controls->solution_protocol solution_conditions Measure and adjust pH Increase concentration if serum is present Confirm incubation parameters ph->solution_conditions serum->solution_conditions incubation->solution_conditions end Bioactivity Restored solution_compound->end solution_protocol->end solution_conditions->end

Caption: A logical workflow for troubleshooting low bioactivity in experiments.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of Pseudomonic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and shelf-life of Pseudomonic acid C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a polyketide antibiotic and a known impurity of the broad-spectrum antibiotic Mupirocin.[1][2] Like many polyketides, its complex structure, featuring multiple hydroxyl groups and an ester linkage, makes it susceptible to degradation under various environmental conditions.[3][4] Ensuring its stability is critical for accurate research, development of stable pharmaceutical formulations, and maintaining its therapeutic efficacy.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound is significantly influenced by pH, temperature, light, and the presence of oxidizing agents.[1][5][6] It is known to degrade in both acidic and basic conditions.[1] Elevated temperatures can accelerate degradation, and exposure to light can lead to photolytic decomposition.[3][7]

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability and extend shelf-life, this compound should be stored in a well-closed container, protected from light, at refrigerated temperatures (2°C to 8°C) for short-term storage. For long-term storage, temperatures of -20°C are recommended. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q4: Can I dissolve this compound in aqueous solutions?

While this compound is soluble in some organic solvents like DMSO, its stability in aqueous solutions is limited. If aqueous solutions are necessary for experiments, they should be prepared fresh and used immediately. The pH of the aqueous medium should be carefully controlled, ideally within a neutral to slightly acidic range, to minimize hydrolysis.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound in a newly developed formulation.

  • Question: I am observing a rapid loss of potency of this compound in my formulation. What could be the cause?

  • Answer: Rapid degradation is often linked to several factors within the formulation.

    • pH: Check the pH of your formulation. This compound is susceptible to both acid and base-catalyzed hydrolysis.[1] A pH outside the optimal stability range (typically near neutral) can significantly accelerate degradation.

    • Excipients: Certain excipients can interact with this compound. For instance, excipients with reactive functional groups or those that can generate reactive impurities like peroxides (often found in polymers like polyethylene glycol) can lead to degradation.

    • Water Content: High water activity in the formulation can promote hydrolysis of the ester linkage in the this compound molecule.

    • Air Exposure: Oxygen in the headspace of your container can lead to oxidative degradation.

Problem 2: Inconsistent results in stability studies.

  • Question: My stability data for this compound is not reproducible. What experimental parameters should I control more carefully?

  • Answer: Inconsistent results often stem from a lack of stringent control over experimental conditions.

    • Temperature Fluctuations: Ensure that your stability chambers maintain a consistent temperature. Even minor fluctuations can impact degradation rates.

    • Light Exposure: Protect your samples from light at all stages, including preparation, storage, and analysis, by using amber vials or wrapping containers in aluminum foil. Photodegradation can be a significant and variable factor.[3]

    • Headspace Oxygen: Standardize the filling volume of your vials to ensure a consistent headspace and, consequently, a consistent level of oxygen exposure. Alternatively, purge the headspace with an inert gas.

    • Homogeneity of Formulation: Ensure that your formulation is homogenous. In suspensions or emulsions, inconsistent distribution of this compound can lead to variable degradation rates.

Problem 3: Appearance of unknown peaks in HPLC analysis during stability testing.

  • Question: I am seeing new peaks in my HPLC chromatograms after storing my this compound samples. What are these and how can I identify them?

  • Answer: The appearance of new peaks is indicative of degradation.

    • Degradation Products: These new peaks are likely degradation products of this compound. Common degradation pathways include hydrolysis of the ester bond and oxidation of the hydroxyl groups.

    • Identification: To identify these degradation products, you can perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate them. The retention times of the peaks in your stability samples can then be compared to those of the generated degradation products. Further characterization can be achieved using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the degradation products and elucidate their structures.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Mupirocin (as a proxy for this compound)

Stress ConditionReagent/ConditionTemperature (°C)DurationObservation
Acid Hydrolysis0.1 M HCl602 hoursSignificant degradation
Base Hydrolysis0.1 M NaOH6030 minutesVery rapid degradation
Oxidation3% H₂O₂2524 hoursModerate degradation
Thermal DegradationDry Heat1051 hourNoticeable degradation
PhotodegradationUV Light (254 nm)2548 hoursSignificant degradation

Note: This data is based on studies of Mupirocin and is intended to provide a general indication of the stability of this compound under stress conditions.[5][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 30 minutes.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 1 hour.

    • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) in a photostability chamber for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).[8][9] A typical gradient might start with a higher aqueous phase concentration and gradually increase the organic phase concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.[9]

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Mandatory Visualizations

Degradation_Pathway This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Ester Cleavage Oxidation Oxidation This compound->Oxidation Hydroxyl Groups Photodegradation Photodegradation This compound->Photodegradation UV Light Hydrolyzed Products Hydrolyzed Products Hydrolysis (Acid/Base)->Hydrolyzed Products Oxidized Products Oxidized Products Oxidation->Oxidized Products Photolytic Products Photolytic Products Photodegradation->Photolytic Products

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in DMSO) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, 25°C) Stock_Solution->Oxidation Thermal Thermal (105°C) Stock_Solution->Thermal Photo Photolytic (UV 254nm) Stock_Solution->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for forced degradation studies.

Logical_Relationship Stability_Issue This compound Stability Issue Root_Causes Identify Root Causes Stability_Issue->Root_Causes pH pH Root_Causes->pH Temperature Temperature Root_Causes->Temperature Light Light Root_Causes->Light Oxidants Oxidants Root_Causes->Oxidants Formulation Formulation Strategy pH->Formulation Temperature->Formulation Light->Formulation Oxidants->Formulation Control_pH Control pH Formulation->Control_pH Add_Antioxidant Add Antioxidant Formulation->Add_Antioxidant Protect_Light Protect from Light Formulation->Protect_Light Optimize_Storage Optimize Storage Formulation->Optimize_Storage Stable_Product Stable Product Control_pH->Stable_Product Add_Antioxidant->Stable_Product Protect_Light->Stable_Product Optimize_Storage->Stable_Product

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Pseudomonic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for overcoming the poor aqueous solubility of Pseudomonic acid C. The following information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is the aqueous solubility of this compound and in which common laboratory solvents is it soluble?

Data Summary: Solubility of Mupirocin (Pseudomonic acid A)

SolventSolubilityReference
Water0.0265 g/L[1]
Ethanol:PBS (pH 7.2) (1:4)~0.2 mg/mL[2]
Ethanol~30 mg/mL[2]
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL[3]
Dimethylformamide (DMF)~30 mg/mL[2]
Methanol189.66 ± 0.52 mg/mL[1]
Acetonitrile32.86 ± 0.21 mg/mL[1]

Note: As this compound is an analog of Mupirocin, these values should be used as a guideline. It is recommended to experimentally determine the solubility for your specific application.

2. How does pH affect the solubility of this compound?

The solubility of pseudomonic acids is highly pH-dependent. Mupirocin, a weak acid with a pKa of approximately 4.83, exhibits its maximal aqueous solubility in the pH range of 3.5 to 4.5.[1][4] Its antibacterial activity is also noted to be higher at a more acidic pH.[1] While its antibiotic activity is maintained between pH 4 and 9, solubility decreases as the pH becomes neutral or alkaline, due to the molecule being in its less soluble, non-ionized form.[5]

Troubleshooting:

  • Precipitation in neutral buffers: If you observe precipitation when diluting a stock solution of this compound into a neutral buffer (e.g., PBS pH 7.4), it is likely due to the compound's low solubility at this pH.

  • Recommended Action: Prepare aqueous solutions in a slightly acidic buffer (pH 4.0-5.0) to enhance solubility.

3. Can I use cosolvents to improve the aqueous solubility of this compound?

Yes, using a cosolvent system is an effective strategy. A common approach for sparingly soluble compounds is to first dissolve them in a water-miscible organic solvent and then dilute this stock solution with the aqueous buffer of choice.

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates upon dilution of the organic stock solution into your aqueous medium, you may be exceeding the solubility limit in the final solvent mixture.

  • Recommended Actions:

    • Decrease the concentration of the final solution.

    • Increase the proportion of the organic cosolvent in the final mixture. For example, a 1:4 mixture of ethanol to PBS has been shown to solubilize pseudomonic acid at approximately 0.2 mg/mL.[2]

    • Experiment with different cosolvents such as propylene glycol, which has been used to increase the loading of Mupirocin into liposomes.[6]

4. Is cyclodextrin complexation a viable method to enhance the solubility of this compound?

Yes, complexation with cyclodextrins is a widely used technique to improve the solubility of poorly soluble drugs. For Mupirocin, hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to be effective.[6]

Troubleshooting:

  • Insufficient solubility enhancement: If you are not achieving the desired concentration, the choice of cyclodextrin and the molar ratio may not be optimal.

  • Recommended Actions:

    • Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HPβCD, sulfobutyl ether β-cyclodextrin).

    • Vary the molar ratio of this compound to cyclodextrin.

    • Consider the addition of a small amount of a water-soluble polymer to form a ternary complex, which can further enhance solubility.

5. Can salt formation be used to improve the aqueous solubility of this compound?

Given that this compound is an acidic molecule, forming a salt with a suitable base can significantly increase its aqueous solubility.[7][8] This is a common strategy in drug development for acidic and basic compounds.

Troubleshooting:

  • Difficulty in forming a stable salt: Not all counter-ions will form stable, soluble salts.

  • Recommended Actions:

    • Screen a variety of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to form the salt.

    • Characterize the resulting salt for its solubility, stability, and crystallinity.

6. Are there advanced formulation strategies to overcome the solubility challenges of this compound for in vitro or in vivo studies?

Yes, formulating this compound into a nanoemulsion is a promising approach, particularly for topical or parenteral delivery. Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, surfactant, and cosurfactant that can solubilize lipophilic drugs. Studies on Mupirocin have demonstrated successful formulation into nanoemulsions using essential oils as the oil phase and non-ionic surfactants.[1][9]

Troubleshooting:

  • Nanoemulsion instability (phase separation): This can be due to an inappropriate ratio of components.

  • Recommended Actions:

    • Systematically screen different oils, surfactants, and cosurfactants.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components for a stable nanoemulsion.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using a Cosolvent System

  • Prepare a Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 10-30 mg/mL).

  • Sonication: If necessary, gently sonicate the mixture to ensure complete dissolution.

  • Dilution: While vortexing, slowly add the aqueous buffer of choice (e.g., a slightly acidic buffer, pH 4.5) to the stock solution to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen cosolvent ratio.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HPβCD)

  • Prepare HPβCD Solution: Dissolve the desired amount of HPβCD in the aqueous buffer. The concentration will depend on the desired molar ratio with this compound.

  • Add this compound: Add the accurately weighed this compound to the HPβCD solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The use of a shaker or magnetic stirrer is recommended.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 3: General Method for Preparing a Mupirocin (as a model for this compound) Nanoemulsion

This protocol is adapted from studies on Mupirocin nanoemulsions and should be optimized for this compound.[1][9]

  • Preparation of the Oil Phase: Dissolve this compound in the chosen oil (e.g., eucalyptus oil). Add the surfactant (e.g., Span 80) to the oil phase and heat to approximately 60°C with stirring.

  • Preparation of the Aqueous Phase: Dissolve the cosurfactant (e.g., Tween 80) in deionized water and heat to approximately 60°C with stirring.

  • Emulsification: Slowly add the aqueous phase to the oil phase under vigorous stirring (e.g., 800 rpm) at 60°C for at least 5 minutes.

  • Homogenization: Further reduce the droplet size by high-shear homogenization followed by ultrasonication.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubilization Strategies cluster_end Outcome start Poorly Soluble This compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust Adjust pH cosolvent Cosolvent System (e.g., Ethanol/Water) start->cosolvent Use Cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HPβCD) start->cyclodextrin Complex with CD nanoemulsion Nanoemulsion Formulation start->nanoemulsion Formulate end Solubilized This compound in Aqueous Media ph_adjust->end cosolvent->end cyclodextrin->end nanoemulsion->end

Caption: Workflow for selecting a suitable solubilization strategy.

troubleshooting_workflow start Start: Prepare Aqueous Solution precipitation {Precipitation Observed?} start->precipitation check_ph {Is pH < 6.0?} precipitation->check_ph Yes success {Solution is Clear} precipitation->success No adjust_ph Action: Lower pH to 4.0-5.0 check_ph->adjust_ph No check_cosolvent {Is a cosolvent used?} check_ph->check_cosolvent Yes adjust_ph->success add_cosolvent Action: Add cosolvent (e.g., Ethanol) check_cosolvent->add_cosolvent No increase_cosolvent Action: Increase cosolvent ratio or decrease final concentration check_cosolvent->increase_cosolvent Yes add_cosolvent->success consider_cd Action: Use Cyclodextrin Complexation increase_cosolvent->consider_cd If still precipitates increase_cosolvent->success consider_cd->success

Caption: Troubleshooting guide for precipitation issues.

References

Technical Support Center: Optimizing Pseudomonic Acid C Production in Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize culture medium for increased pseudomonic acid C output from Pseudomonas.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for optimization?

This compound is a component of the mupirocin antibiotic complex produced by Pseudomonas fluorescens.[1][2] It is chemically more stable than pseudomonic acid A, the major component of mupirocin, due to the absence of a 10,11-epoxide group in its structure.[3][4] This increased stability makes this compound a promising candidate for pharmaceutical applications.[3] However, attempts to produce high yields of this compound alone have not been very successful.[3]

Q2: Which microorganisms are known to produce pseudomonic acids?

The primary producer of the pseudomonic acid complex is Pseudomonas fluorescens, particularly the strain NCIB 10586.[3][5] Other Pseudomonas species and strains, such as Pseudomonas sp. strain No. 19/26 (NCAIM(P)B 001235), have also been identified as producers.[3][5] Recently, two new Pseudomonas strains isolated from groundwater were also found to produce pseudomonic acid A.[6]

Q3: What are the main challenges in specifically increasing this compound production?

The biosynthesis of pseudomonic acids involves parallel pathways.[1][7] Pseudomonic acid A is the dominant metabolite in most known industrial strains, typically comprising 90-95% of the mixture.[3] The biosynthetic pathway can branch, leading to different pseudomonic acid variants.[4] Shifting the metabolic flux specifically towards this compound is a significant challenge, as the regulatory mechanisms are complex and not fully elucidated.[3] A desirable goal would be to knock out the epoxidase activity responsible for converting the precursor to pseudomonic acid A, thereby channeling production towards the more stable this compound.[4][8]

Q4: How does the biosynthesis of this compound differ from other pseudomonic acids?

Mupirocin biosynthesis proceeds through major (10,11-epoxide) and minor (10,11-alkene) parallel pathways.[1] Pseudomonic acid A is a product of the major pathway, characterized by a 10,11-epoxide group.[4] In contrast, this compound lacks this epoxide group and is formed through a minor parallel pathway.[2] It has been suggested that pseudomonic acid B is not simply a hydroxylation product of pseudomonic acid A but may be a precursor to it or a shunt product from a branched pathway.[4]

Q5: What is the role of the Gac/Rsm regulatory system in pseudomonic acid production?

In Pseudomonas species, the global Gac/Rsm signal transduction system regulates the production of secondary metabolites, including mupirocin.[9] This system positively regulates mupirocin biosynthesis, primarily by controlling the mupR/I quorum-sensing system.[9] The GacS/A two-component system is a key part of this cascade, and mutations in gacA or gacS have been shown to significantly reduce mupirocin production.[9]

Troubleshooting Guide

Problem: Low or negligible this compound yield.

Possible Cause Troubleshooting Step
Suboptimal Carbon Source Glucose is a commonly used carbon source for pseudomonic acid production.[8] However, high concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production. Consider using alternative carbon sources or a fed-batch strategy to maintain a low concentration of the carbon source throughout the fermentation.[3]
Inappropriate Nitrogen Source Both organic and inorganic nitrogen sources can significantly impact antibiotic production.[10][11][12] Experiment with different nitrogen sources such as soytone, peptone, yeast extract, ammonium nitrate, or different amino acids. The ratio of carbon to nitrogen is also a critical factor to optimize.[13]
Incorrect Phosphate Concentration The concentration of inorganic phosphate is a critical regulator of secondary metabolite biosynthesis in many microorganisms.[14] High phosphate levels often repress antibiotic production.[14] Test a range of phosphate concentrations, as optimal production may occur within a narrow window (e.g., 1-10 mM for HCN production in P. aeruginosa).[15]
Suboptimal Fermentation pH The pH of the fermentation medium is a crucial parameter. For pseudomonic acid A production, a controlled pH of around 5.5-6.0 has been shown to increase yield and reduce impurities like pseudomonic acid B.[16][17][18] The optimal pH for maximizing the this compound ratio may differ and requires empirical determination.
Non-optimal Temperature Fermentation is typically carried out at temperatures between 20-30°C.[5][16][17] The optimal temperature should be determined for the specific Pseudomonas strain being used.
Genetic Regulation The expression of the mupirocin biosynthesis gene cluster is complex and regulated by systems like Gac/Rsm and quorum sensing.[9] Genetic manipulation, such as overexpressing positive regulators (e.g., MupR), has been shown to increase overall pseudomonic acid production.[3]

Problem: High ratio of pseudomonic acid A and B to this compound.

Possible Cause Troubleshooting Step
Fermentation Conditions Favoring Pseudomonic Acid A/B Certain fermentation conditions can favor the production of specific pseudomonic acids. For instance, controlling the pH at 5.7 and maintaining a low dextrose concentration (<0.5%) has been used to maximize pseudomonic acid A production.[3] To increase the proportion of this compound, systematically vary key parameters like pH, temperature, and nutrient concentrations to identify conditions that favor the minor biosynthetic pathway.
Precursor Availability The biosynthesis of pseudomonic acids A and B involves specific enzymatic steps like epoxidation and hydroxylation.[4] The availability of precursors and the activity of the enzymes in these tailoring steps influence the final product ratio. While direct manipulation of these precursors in the medium is complex, altering the primary carbon and nitrogen sources can indirectly affect the intracellular precursor pools.
Genetic Factors The inherent genetic makeup of the producing strain is the primary determinant of the product profile. To fundamentally shift production towards this compound, genetic engineering approaches would be necessary. This could involve targeted inactivation of genes responsible for the 10,11-epoxidation step, which is characteristic of pseudomonic acid A.[4]

Quantitative Data on Medium Components

Table 1: Effect of Carbon Source on Secondary Metabolite Production

Carbon Source Organism Product Observation Reference
GlucosePseudomonas sp. M-18QPhenazine-1-carboxylic acidOptimal concentration of 17.81 g/L for maximum yield.[19]
GlucosePseudomonasAntibioticsCan interfere with synthesis, especially at high concentrations.
Olive OilPseudomonas fluorescensBiosurfactantOptimal for biosurfactant production (9 g/L).[13]
FructosePseudomonas fluorescens CHA0PyrrolnitrinIncreased production.
GlycerolPseudomonas fluorescens CHA0PyoluteorinStimulated production.[20]

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production

Nitrogen Source Organism Product Observation Reference
SoytonePseudomonas sp. M-18QPhenazine-1-carboxylic acidOptimal concentration of 11.47 g/L for maximum yield.[19]
(NH₄)₂SO₄Pseudomonas sp. 1167cis,cis-muconic acidA significant component for production.[21]
NH₄NO₃Pseudomonas fluorescensBiosurfactantOptimal for biosurfactant production.[13]
AmmoniumPseudomonas fluorescens Pf-52,4-diacetylphloroglucinolStimulated production compared to nitrate.[12]

Table 3: Effect of Other Medium Components and Fermentation Parameters

Component/Parameter Organism Product Optimal Value/Observation Reference
K₂HPO₄·3H₂OPseudomonas sp. 1167cis,cis-muconic acidA significant component for production.[21]
Inorganic PhosphatePseudomonas fluorescens CHA02,4-diacetylphloroglucinolReduced production at 100 mM.[20]
pHPseudomonas sp.Pseudomonic acid AControlled at 5.5-6.0, optimally 5.7, to increase yield.[3][16][17]
TemperaturePseudomonas sp.Pseudomonic acid A20-30°C.[16][17]
Calcium ChloridePseudomonas sp.Pseudomonic acid AAddition of at least 0.1% during the production phase.[3][17]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Pseudomonic Acid Production

  • Inoculum Preparation:

    • Prepare a seed medium (e.g., nutrient broth).

    • Inoculate with a single colony of Pseudomonas fluorescens from a fresh agar plate.

    • Incubate at 25-30°C with shaking (e.g., 200 rpm) for 24-48 hours until a turbid culture is obtained.

  • Production Medium Preparation:

    • Prepare the main fermentation medium based on the desired composition (refer to tables above for starting points). For example, a basal medium could contain a carbon source (e.g., glucose), a nitrogen source (e.g., soytone), phosphate salts (e.g., K₂HPO₄), and trace elements.

    • Dispense the medium into baffled Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask).

    • Sterilize by autoclaving at 121°C for 20 minutes. A separate sterile dextrose solution can be added post-sterilization.[18]

  • Fermentation:

    • Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

    • Incubate at 25-30°C with vigorous shaking (e.g., 200-250 rpm) for 60-72 hours.[16]

    • If pH control is desired, the pH can be monitored and adjusted periodically using sterile acidic or alkaline solutions.[17]

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Separate the biomass from the supernatant by centrifugation.

    • Extract the pseudomonic acids from the supernatant using a suitable organic solvent (e.g., methyl isobutyl ketone).

    • Analyze the extract for this compound content using HPLC.

Protocol 2: Statistical Optimization of Medium Components

This protocol provides a general workflow for using statistical methods like Plackett-Burman Design (PBD) followed by Response Surface Methodology (RSM) to optimize medium composition.[19][21]

  • Plackett-Burman Design (PBD) for Screening:

    • Identify a range of potentially influential medium components (e.g., 8-11 variables such as different carbon and nitrogen sources, phosphate, MgSO₄, FeCl₃, etc.).[21]

    • For each component, define a high (+) and a low (-) concentration level.

    • Use PBD to create an experimental design matrix that allows for the efficient screening of these components in a limited number of runs.

    • Perform the fermentation experiments according to the design matrix.

    • Analyze the results to identify the components that have the most significant positive or negative effect on this compound production.[19]

  • Steepest Ascent/Descent:

    • Based on the significant factors identified in PBD, design a set of experiments to move towards the optimal concentration range. This involves incrementally increasing (for positive effects) or decreasing (for negative effects) the concentrations of the key components.[19]

  • Response Surface Methodology (RSM) for Optimization:

    • Once the optimal region is identified, use an RSM design, such as a Central Composite Design (CCD), to model the relationship between the key component concentrations and the response (this compound yield).[19]

    • This involves testing different combinations of the significant factors at multiple levels (typically 5 levels).

    • Fit the experimental data to a polynomial equation to describe the process.

    • Use the model to predict the optimal concentrations of the components for maximum this compound production.

    • Validate the model by performing an experiment at the predicted optimal conditions.[21]

Visualizations

Pseudomonic_Acid_Biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_tailoring Tailoring Steps PKS_Modules Polyketide Synthase Modules Pre_Monic_Acid Pre-monic Acid Intermediate PKS_Modules->Pre_Monic_Acid THP_Formation Tetrahydropyran (THP) Ring Formation Pre_Monic_Acid->THP_Formation Intermediate_1 THP-containing Intermediate THP_Formation->Intermediate_1 Epoxidation 10,11-Epoxidation Intermediate_1->Epoxidation Major Pathway Alkene_Pathway 10,11-Alkene Pathway (Minor) Intermediate_1->Alkene_Pathway Minor Pathway Hydroxylation C8-Hydroxylation Epoxidation->Hydroxylation PA_A Pseudomonic Acid A Epoxidation->PA_A PA_B Pseudomonic Acid B Hydroxylation->PA_B PA_C This compound Alkene_Pathway->PA_C

Caption: Simplified biosynthetic pathway of pseudomonic acids A, B, and C.

Medium_Optimization_Workflow Start Define Objective: Increase this compound Screening Screen Medium Components (Plackett-Burman Design) Start->Screening Identify Identify Significant Factors (e.g., Carbon, Nitrogen, Phosphate) Screening->Identify Optimization Optimize Concentrations (Response Surface Methodology) Identify->Optimization Model Develop Predictive Model Optimization->Model Validation Validate Model Experimentally Model->Validation End Optimized Medium Validation->End

Caption: Workflow for statistical optimization of culture medium.

Gac_Rsm_Regulation Env_Signals Environmental Signals GacS GacS (Sensor Kinase) Env_Signals->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation Rsm_RNAs Small RNAs (e.g., RsmY, RsmZ) GacA->Rsm_RNAs Activates Transcription Rsm_Proteins Rsm Proteins (e.g., RsmF) Rsm_RNAs->Rsm_Proteins Sequesters (Inhibits) Mup_QS mupR/I Quorum Sensing System Rsm_Proteins->Mup_QS Represses Translation Mup_Cluster Mupirocin Biosynthesis Genes Mup_QS->Mup_Cluster Activates Transcription

Caption: The Gac/Rsm regulatory cascade influencing mupirocin biosynthesis.

References

Preventing epimerization during Pseudomonic acid C synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of Pseudomonic acid C.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is the unwanted conversion of a single chiral center in a molecule with multiple chiral centers, leading to the formation of a diastereomer. In the synthesis of a complex molecule like this compound, which has several stereocenters, maintaining the correct stereochemistry is crucial for its biological activity. Epimerization at any of these centers can lead to a mixture of diastereomers, which are often difficult to separate and can result in a lower yield of the desired product and potentially inactive or undesired biological effects.

Q2: Which stereocenters in this compound are most susceptible to epimerization?

A2: Stereocenters that are alpha (adjacent) to a carbonyl group are particularly prone to epimerization, especially under basic or acidic conditions. This is because the proton at the alpha-position can be removed to form a planar enol or enolate intermediate, and subsequent re-protonation can occur from either face, leading to a mixture of epimers. In this compound, key areas of concern include the stereocenters in the tetrahydropyran ring and the polyketide side chain, particularly those adjacent to ketone or ester functionalities that are manipulated during the synthesis.

Q3: What are the general mechanisms that lead to epimerization during synthesis?

A3: The primary mechanism for epimerization at a carbon alpha to a carbonyl group is through the formation of an enol or enolate intermediate.[1]

  • Base-catalyzed epimerization: A base removes the acidic alpha-proton, forming a planar, achiral enolate. Reprotonation of this enolate can occur from either side, leading to epimerization.

  • Acid-catalyzed epimerization: An acid protonates the carbonyl oxygen, making the alpha-proton more acidic and facilitating its removal by a weak base (like the solvent) to form a planar enol. Tautomerization back to the keto form can result in a mixture of epimers.

Troubleshooting Guide: Preventing Epimerization

This guide addresses specific issues that can lead to epimerization during the synthesis of this compound and provides potential solutions.

Issue 1: Epimerization during Aldol Reactions for Polyketide Chain Construction

Aldol reactions are fundamental for constructing the carbon skeleton of the polyketide side chain of this compound. However, they can also be a major source of epimerization at the newly formed stereocenters.

Symptoms:

  • Formation of diastereomeric mixtures of the aldol adduct.

  • Low diastereoselectivity (dr) observed in NMR or chiral chromatography.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Inappropriate Lewis Acid Select a Lewis acid that favors the desired stereochemical outcome through chelation or non-chelation control. For α-alkoxy aldehydes, chelating Lewis acids like TiCl4 or SnCl4 often favor syn-aldol products, while non-chelating Lewis acids like BF3·OEt2 can favor anti-products.[2]The choice of Lewis acid influences the geometry of the transition state, thereby controlling the diastereoselectivity of the aldol addition.[3]
Incorrect Enolate Geometry Control the geometry of the enolate (Z or E). For lithium enolates, the choice of base and solvent can influence the enolate geometry. Boron enolates often provide higher diastereoselectivity due to shorter boron-oxygen bond lengths, leading to more organized transition states.[4]The geometry of the enolate is a key determinant of the relative stereochemistry of the aldol product. Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-aldol products.[4]
Suboptimal Reaction Temperature Perform the aldol reaction at low temperatures (e.g., -78 °C) to minimize the reversibility of the reaction and favor the kinetically controlled product.Lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher diastereoselectivity.
Inappropriate Solvent The choice of solvent can influence the aggregation state of the enolate and the Lewis acidity of the promoter, thereby affecting the stereochemical outcome. Ethereal solvents are commonly used for lithium enolates.The solvent can play a crucial role in stabilizing or destabilizing the transition states leading to different diastereomers.

Quantitative Data on Lewis Acid Influence in Aldol Reactions:

The following table summarizes the effect of different Lewis acids on the diastereoselectivity of an aldol reaction with an α-alkoxy aldehyde, a common structural motif in the synthesis of this compound.

Lewis Acid Solvent Temperature (°C) Diastereomeric Ratio (syn:anti) Reference
TiCl4CH2Cl2-78>95:5[2]
SnCl4CH2Cl2-78>95:5[2]
BF3·OEt2CH2Cl2-7810:90[2]
Issue 2: Epimerization during Functionalization of the Tetrahydropyran Ring

Modifications to the tetrahydropyran core of this compound, such as the introduction or manipulation of protecting groups, can lead to epimerization, particularly at positions C2 and C4.

Symptoms:

  • Formation of diastereomeric tetrahydropyran derivatives.

  • Complex NMR spectra indicating the presence of multiple isomers.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Use of Strong Bases or Acids Employ mild reaction conditions for the introduction and removal of protecting groups. For example, use of p-toluenesulfonic acid (PTSA) for the introduction of a tetrahydropyranyl (THP) protecting group is a mild method.[5][6][7]Strong bases or acids can catalyze the cleavage and reformation of the tetrahydropyran ring or epimerize adjacent stereocenters through enolate/enol formation.
Inappropriate Protecting Group Choose protecting groups that can be introduced and removed under conditions that do not affect the stereocenters of the tetrahydropyran ring. For hydroxyl groups, silyl ethers (e.g., TBS, TIPS) are often a good choice as they are stable to a wide range of conditions and can be removed selectively.The stability and cleavage conditions of the protecting group are critical to avoid unwanted side reactions like epimerization.[8]
Prolonged Reaction Times Monitor the reaction closely and minimize the reaction time to prevent equilibration to a thermodynamically favored, but undesired, diastereomer.Longer reaction times can allow for reversible reactions that lead to the erosion of stereochemical integrity.

Experimental Protocols

Protocol 1: Diastereoselective Mukaiyama Aldol Addition

This protocol describes a general procedure for a Lewis acid-mediated aldol reaction between a silyl enol ether and an aldehyde, which is a key step in constructing the polyketide chain of this compound.

Materials:

  • Aldehyde

  • Silyl enol ether

  • Lewis Acid (e.g., TiCl4, SnCl4, or BF3·OEt2)

  • Anhydrous dichloromethane (CH2Cl2)

  • Anhydrous nitrogen or argon atmosphere

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Dissolve the aldehyde in anhydrous CH2Cl2 and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 equivalents of TiCl4 as a 1 M solution in CH2Cl2) to the stirred solution of the aldehyde.

  • After stirring for 15 minutes, add the silyl enol ether (1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2 (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Logical Workflow for Preventing Epimerization in Aldol Reactions

Epimerization_Prevention_Aldol Start Start: Aldol Reaction Planning Substrate Analyze Substrate: - α-alkoxy aldehyde? - Chiral centers? Start->Substrate Desired_Stereo Define Desired Stereochemistry (syn/anti) Substrate->Desired_Stereo Lewis_Acid Select Lewis Acid Desired_Stereo->Lewis_Acid Enolate Control Enolate Geometry Desired_Stereo->Enolate Conditions Optimize Reaction Conditions: - Low Temperature (-78 °C) - Anhydrous Solvent Lewis_Acid->Conditions Enolate->Conditions Reaction Perform Aldol Reaction Conditions->Reaction Analysis Analyze Product: - NMR for dr - Chiral HPLC Reaction->Analysis Success Desired Diastereomer Obtained Analysis->Success High dr Troubleshoot Troubleshoot: - Adjust Lewis Acid - Modify Enolate Formation - Vary Temperature/Solvent Analysis->Troubleshoot Low dr Troubleshoot->Lewis_Acid Troubleshoot->Enolate Troubleshoot->Conditions

Caption: Workflow for minimizing epimerization in aldol reactions.

Experimental Workflow for Diastereoselective Aldol Addition

Aldol_Workflow Start Start: Prepare Dry Glassware and Reagents Dissolve_Aldehyde Dissolve Aldehyde in Anhydrous CH2Cl2 Start->Dissolve_Aldehyde Cool Cool to -78 °C Dissolve_Aldehyde->Cool Add_Lewis_Acid Add Lewis Acid Dropwise Cool->Add_Lewis_Acid Stir1 Stir for 15 min Add_Lewis_Acid->Stir1 Add_Enol_Ether Add Silyl Enol Ether Dropwise Stir1->Add_Enol_Ether Stir2 Stir at -78 °C and Monitor by TLC Add_Enol_Ether->Stir2 Quench Quench with Saturated NaHCO3 Solution Stir2->Quench Warm_Extract Warm to RT and Extract with CH2Cl2 Quench->Warm_Extract Dry_Concentrate Dry, Filter, and Concentrate Warm_Extract->Dry_Concentrate Purify Purify by Flash Chromatography Dry_Concentrate->Purify Analyze Analyze Diastereomeric Ratio (NMR, HPLC) Purify->Analyze End End: Isolated Aldol Product Analyze->End

Caption: Step-by-step workflow for a diastereoselective aldol addition.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Pseudomonic Acid C Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Pseudomonic acid C (PA-C).

Troubleshooting Guides

This section addresses common issues encountered during the fermentation of Pseudomonas fluorescens for this compound production.

Issue 1: Low Yield of this compound

Potential Cause Recommended Action
Suboptimal pH The pH of the fermentation broth is a critical parameter. For Pseudomonic acid A production, a tightly controlled pH of around 5.7 has been shown to significantly increase yield and purity.[1] While optimal pH for PA-C is not explicitly defined in the literature, it is crucial to monitor and control the pH throughout the fermentation. Start with a pH range of 5.5-6.0 and optimize for PA-C production.[2][3] Use automated pH controllers with acid/alkali feeding systems.
Inadequate Nutrient Supply Nutrient depletion, especially the carbon source, can limit secondary metabolite production. Implement a fed-batch strategy to maintain a low but consistent concentration of the primary carbon source, such as dextrose (<0.5%).[1] This avoids repression of the biosynthetic pathway. Monitor nutrient levels regularly and adjust feeding rates accordingly.
Insufficient Aeration and/or Agitation Pseudomonas fluorescens is a strict aerobe. Inadequate oxygen supply can severely hamper growth and metabolite production. Ensure optimal dissolved oxygen (DO) levels by adjusting agitation speed and aeration rate. Foaming can be an indicator of high metabolic activity but can also interfere with aeration; use antifoaming agents as needed.[2]
Inconsistent Inoculum Quality The age, density, and physiological state of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation protocol, including the age of the culture and the cell density. Use a consistent seed culture volume for inoculation.
Raw Material Variability Inconsistencies in the quality and composition of media components can lead to batch-to-batch variations.[4][5][6] Source raw materials from reliable suppliers with strict quality control.[4] Perform quality control checks on incoming raw materials.

Issue 2: High Variability in the Ratio of this compound to Other Pseudomonic Acids

Potential Cause Recommended Action
Fluctuations in Fermentation Parameters The relative production of different Pseudomonic acid analogues is highly sensitive to fermentation conditions. Tightly control key parameters such as pH, temperature, and nutrient feeding. Even minor deviations can shift the metabolic pathway towards the production of other analogues like PA-A or PA-B.[7][8]
Genetic Instability of the Production Strain Repeated subculturing can lead to genetic drift and loss of productivity. Maintain a well-characterized master cell bank and working cell banks. Limit the number of passages from the working cell bank. Periodically re-screen isolates for high PA-C production.
Presence of Inducers or Repressors in the Medium Certain compounds in complex media components (e.g., yeast extract, peptone) can influence the expression of biosynthetic genes. If using complex media, consider testing different lots or switching to a chemically defined medium for greater consistency.

Issue 3: Degradation of this compound During Fermentation or Downstream Processing

Potential Cause Recommended Action
pH Instability Pseudomonic acid A is known to be unstable outside a narrow pH range.[9] PA-C is reported to be more chemically stable than PA-A due to the absence of a 10,11-epoxide group, but it is still susceptible to degradation under harsh pH conditions.[1] Maintain a stable pH during fermentation and downstream processing.
High Temperatures Elevated temperatures during extraction and purification can lead to the degradation of the product.[10] Perform all downstream processing steps at reduced temperatures where possible.
Enzymatic Degradation Host cell enzymes released during cell lysis can potentially degrade PA-C. Separate the biomass from the fermentation broth as quickly as possible after harvesting. Consider using protease inhibitors during the initial extraction steps.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

While specific studies on the optimal pH for PA-C production are limited, research on the closely related Pseudomonic acid A (mupirocin) suggests that a tightly controlled pH is critical. For PA-A, a pH of 5.7 has been shown to maximize yield and minimize the production of the impurity PA-B.[1] It is recommended to start with a controlled pH in the range of 5.5-6.0 and perform optimization studies to determine the ideal pH for maximizing your PA-C yield.[2][3]

Q2: How does the concentration of dextrose affect this compound production?

High concentrations of readily metabolizable carbon sources like dextrose can cause catabolite repression, inhibiting the production of secondary metabolites such as Pseudomonic acids. To avoid this, a fed-batch strategy is recommended, maintaining the dextrose concentration below 0.5% throughout the production phase.[1] This ensures a continuous supply of carbon for energy and biosynthesis without repressing the production of PA-C.

Q3: What is the role of calcium chloride in the fermentation medium?

The addition of calcium chloride (CaCl2) to the fermentation medium has been reported to enhance the production of Pseudomonic acid A.[2][3] While the exact mechanism is not fully elucidated, calcium ions can play a role in various cellular processes, including enzyme activity and cell signaling, which may positively influence the biosynthesis of Pseudomonic acids. A concentration of at least 0.1% CaCl2 fed during the production phase has been suggested for PA-A production.[2]

Q4: How can I improve the stability of this compound during my experiments?

This compound is known to be more chemically stable than Pseudomonic acid A.[1] However, to minimize degradation, it is important to control pH and temperature during both fermentation and downstream processing.[9][10] Avoid exposure to strong acids or bases and high temperatures. Store purified PA-C and samples for analysis at low temperatures, protected from light.

Q5: What are the key differences in the biosynthetic pathways of Pseudomonic acids A, B, and C?

The biosynthesis of Pseudomonic acids involves a complex pathway. Pseudomonic acid B is a precursor to Pseudomonic acid A.[7] The conversion of PA-B to PA-A involves a series of enzymatic steps. This compound differs from PA-A in the C10-C11 region of the monic acid core, lacking the epoxide group present in PA-A. The regulation of the biosynthetic pathway determines the final ratio of the different Pseudomonic acid analogues produced.

Data Presentation

Table 1: Effect of pH Control on Pseudomonic Acid A Production and Purity

This data is for Pseudomonic Acid A and serves as a reference for understanding the potential impact of pH on this compound production.

Fermentation StrategyFinal pHPA-A Yield (µ g/gram of broth)PA-B Impurity (% of PA-A)
Conventional Fed-BatchUncontrolled2,05618%
pH-Controlled Fed-Batch5.73,0212.9%

Source: Adapted from US Patent 7,439,045 B2.[2]

Table 2: Influence of Dextrose Feeding on Pseudomonic Acid A Production

This data is for Pseudomonic Acid A and illustrates the importance of carbon source control, which is also critical for this compound production.

Dextrose ConcentrationPA-A Production
Maintained at <0.5%Optimal
Excess (>0.5%)Repression of biosynthesis

Source: Inferred from multiple sources emphasizing fed-batch strategies.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general method for the quantification of this compound. Optimization may be required based on your specific HPLC system and sample matrix.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the supernatant.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at an acidic pH (e.g., pH 3-4).

    • Evaporate the organic solvent under reduced pressure.

    • Reconstitute the dried extract in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier). The exact gradient will need to be optimized to achieve good separation of PA-C from other analogues and impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 222 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of this compound.

    • Calculate the concentration of PA-C in the samples by comparing their peak areas to the standard curve.

Protocol 2: Standardized Inoculum Preparation

  • Streak for Isolation: Streak a stock culture of Pseudomonas fluorescens on a suitable agar medium (e.g., Nutrient Agar or a production medium solidified with agar) to obtain single colonies.

  • Seed Culture 1 (Flask): Inoculate a single, well-isolated colony into a flask containing a seed medium. Incubate at the optimal temperature (e.g., 28°C) with shaking (e.g., 200 rpm) for a defined period (e.g., 24-48 hours) to reach the late exponential growth phase.

  • Seed Culture 2 (Seed Fermenter - Optional): For larger scale fermentations, inoculate a seed fermenter with a defined volume of the flask culture. Control the fermentation parameters (pH, temperature, DO) to ensure a healthy and active culture.

  • Inoculation: Inoculate the production fermenter with a standardized volume of the seed culture to achieve a consistent initial cell density.

Mandatory Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum Development Inoculum Development Production Fermenter Production Fermenter Inoculum Development->Production Fermenter Media Preparation & Sterilization Media Preparation & Sterilization Media Preparation & Sterilization->Production Fermenter Process Control (pH, Temp, DO, Nutrients) Process Control (pH, Temp, DO, Nutrients) Production Fermenter->Process Control (pH, Temp, DO, Nutrients) Harvesting & Biomass Separation Harvesting & Biomass Separation Production Fermenter->Harvesting & Biomass Separation Extraction Extraction Harvesting & Biomass Separation->Extraction Purification Purification Extraction->Purification HPLC Analysis HPLC Analysis Extraction->HPLC Analysis Purification->HPLC Analysis

Caption: Experimental workflow for this compound production.

troubleshooting_logic Start Start Low PA-C Yield? Low PA-C Yield? Start->Low PA-C Yield? Check pH Control Check pH Control Low PA-C Yield?->Check pH Control Yes Inconsistent PA-C Ratio? Inconsistent PA-C Ratio? Low PA-C Yield?->Inconsistent PA-C Ratio? No Check Nutrient Feed Check Nutrient Feed Check pH Control->Check Nutrient Feed Check Aeration/Agitation Check Aeration/Agitation Check Nutrient Feed->Check Aeration/Agitation Review Inoculum Quality Review Inoculum Quality Check Aeration/Agitation->Review Inoculum Quality Review Inoculum Quality->Inconsistent PA-C Ratio? Verify Parameter Control Verify Parameter Control Inconsistent PA-C Ratio?->Verify Parameter Control Yes Product Degradation? Product Degradation? Inconsistent PA-C Ratio?->Product Degradation? No Assess Strain Stability Assess Strain Stability Verify Parameter Control->Assess Strain Stability Assess Strain Stability->Product Degradation? Check pH/Temp during DSP Check pH/Temp during DSP Product Degradation?->Check pH/Temp during DSP Yes End End Product Degradation?->End No Check pH/Temp during DSP->End

Caption: Troubleshooting logic for this compound production.

simplified_biosynthetic_pathway Primary Metabolism Primary Metabolism Precursors Precursors Primary Metabolism->Precursors Polyketide Synthase (PKS) Polyketide Synthase (PKS) Precursors->Polyketide Synthase (PKS) Intermediate Intermediate Polyketide Synthase (PKS)->Intermediate Tailoring Enzymes Tailoring Enzymes Intermediate->Tailoring Enzymes Pseudomonic Acid B Pseudomonic Acid B Tailoring Enzymes->Pseudomonic Acid B This compound This compound Tailoring Enzymes->this compound Pseudomonic Acid A Pseudomonic Acid A Pseudomonic Acid B->Pseudomonic Acid A

Caption: Simplified Pseudomonic acid biosynthetic pathway.

References

Refinement of purification protocols to remove Pseudomonic acid A/B/D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of pseudomonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of related impurities, specifically Pseudomonic Acid B and D, during the purification of Pseudomonic Acid A (Mupirocin).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the production of Pseudomonic Acid A?

During the fermentation process by Pseudomonas fluorescens, several related compounds are produced alongside the desired Pseudomonic Acid A. The most common impurities are Pseudomonic Acid B, which is an 8-hydroxy derivative of Pseudomonic Acid A, and Pseudomonic Acid D.[1][2][3] The presence of these impurities can affect the efficacy and safety of the final product and must be removed during downstream processing.

Q2: What are the initial extraction methods to isolate the crude pseudomonic acid complex?

The initial recovery of the pseudomonic acid complex from the fermentation broth typically involves liquid-liquid extraction.[1][4] Common solvents used for this purpose include methyl isobutyl ketone (MIBK), ethyl acetate, and chlorinated aliphatic hydrocarbons like methylene chloride.[4] The pH of the culture broth is often adjusted to an acidic range (e.g., pH 4.5) to facilitate the extraction of the acidic pseudomonic acids into the organic phase.[4]

Q3: How can I remove non-polar impurities from the crude extract?

A common technique to remove less polar impurities is to distribute the evaporated extract residue between an aqueous-alcohol solution (e.g., 10% water-methanol) and a non-polar solvent like hexane or heptane.[4] The more polar pseudomonic acids will preferentially partition into the aqueous-alcohol phase, leaving the non-polar impurities in the hydrocarbon phase.

Q4: What is a common issue when using liquid-liquid extraction and how can it be resolved?

Emulsion formation is a frequent problem during liquid-liquid extraction, which can hinder phase separation. The use of a demulsifier can be beneficial in these situations.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Pseudomonic Acid A and offers potential solutions.

Problem 1: Poor separation of Pseudomonic Acid A from B and D using chromatography.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The selection of the stationary phase is critical for resolving structurally similar compounds. For reversed-phase chromatography, a C18 column is a common choice.[5][6][7] However, the specific properties of the C18 material (e.g., end-capping, pore size) can significantly impact selectivity. If separation is poor, consider screening different C18 columns from various manufacturers or exploring alternative stationary phases.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier (e.g., methanol, acetonitrile) and the aqueous component, dictates the retention and separation of the analytes.[5][7]

    • Solvent Gradient: A gradient elution, where the concentration of the organic solvent is gradually increased, is often more effective than an isocratic elution for separating complex mixtures.[7] Experiment with different gradient profiles (slope, duration) to optimize the separation.

    • pH Adjustment: The ionization state of the pseudomonic acids can be manipulated by adjusting the pH of the mobile phase.[8] Since these are acidic compounds, working at a pH below their pKa (generally by at least 2 pH units) will keep them in their neutral, more retained form, which can improve peak shape and resolution.[8][9] Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid to the mobile phase is a common practice.[8][9]

  • Low Resolution: If peaks are broad or overlapping, consider using a longer column or a column packed with smaller particles to increase the number of theoretical plates and improve resolution.[7]

Problem 2: Co-precipitation of impurities during crystallization.

Possible Causes & Solutions:

  • Insufficient Purity of the Crude Product: Crystallization is most effective when the starting material has a relatively high purity. If significant amounts of Pseudomonic Acid B and D are present, they may co-crystallize with Pseudomonic Acid A. It is advisable to perform one or more chromatographic steps before the final crystallization.

  • Inappropriate Crystallization Solvent System: The choice of solvent is crucial for selective crystallization. A solvent system where Pseudomonic Acid A has limited solubility at a lower temperature while the impurities remain in solution is ideal.

    • One reported method involves crystallization from a mixture of a polar water-immiscible solvent like methyl isobutyl ketone and a non-polar diluent such as n-heptane.[10][11]

    • Another approach is to use a mixture of isobutyl acetate and petroleum ether, or acetonitrile, or aqueous acetonitrile.[4][12]

Quantitative Data Summary

The following table summarizes typical concentrations and conditions reported in the literature for the analysis of pseudomonic acids.

ParameterValueReference
Analytical Method High-Performance Liquid Chromatography (HPLC)[6][13]
Stationary Phase C18 Reversed-Phase Column[6][7]
Mobile Phase (Example) Methanol: Sodium di-hydrogen phosphate (pH 3.0)[6]
Detection Wavelength 220 nm[6]
Typical Concentration Range (MUP) 80–800 µg/mL[6]
Typical Concentration Range (Pseud-D) 1–16 µg/mL[6]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction and Purification

This protocol is a generalized procedure based on common techniques described in the literature.[1][4][11]

  • Extraction:

    • Adjust the pH of the fermentation broth to approximately 4.5 using a suitable acid (e.g., hydrochloric acid).[4]

    • Extract the broth with an equal volume of methyl isobutyl ketone (MIBK).

    • Separate the organic phase.

  • Back Extraction:

    • Extract the MIBK phase with an aqueous solution of sodium bicarbonate (e.g., 2% w/v) to transfer the pseudomonic acids to the aqueous phase.[10]

    • Separate the aqueous phase.

  • Acidification and Re-extraction:

    • Acidify the aqueous phase back to pH 4.5.[10]

    • Extract the acidified aqueous phase with a fresh portion of MIBK.

    • Collect the organic phase containing the enriched pseudomonic acid complex.

  • Concentration:

    • Evaporate the MIBK under reduced pressure to obtain the crude pseudomonic acid mixture.

Protocol 2: Reversed-Phase HPLC for Separation of Pseudomonic Acids

This protocol provides a starting point for the analytical or preparative separation of pseudomonic acid variants.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a composition of 50% B.

    • Linearly increase to 80% B over 10 minutes.

    • Hold at 80% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.[6]

  • Injection Volume: 10-20 µL.

Note: This is a generic gradient and may require optimization for specific columns and sample matrices.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_final_steps Final Processing Fermentation_Broth Fermentation Broth pH_Adjustment pH Adjustment Fermentation_Broth->pH_Adjustment Acidify to pH 4.5 LLE_1 Liquid-Liquid Extraction 1 pH_Adjustment->LLE_1 Extract with MIBK Organic_Phase_1 Crude Organic Extract LLE_1->Organic_Phase_1 Back_Extraction Back Extraction Organic_Phase_1->Back_Extraction Extract with NaHCO3(aq) Aqueous_Phase Aqueous Phase (Enriched) Back_Extraction->Aqueous_Phase Acidification Acidification Aqueous_Phase->Acidification Acidify to pH 4.5 LLE_2 Liquid-Liquid Extraction 2 Acidification->LLE_2 Re-extract with MIBK Organic_Phase_2 Purified Organic Extract LLE_2->Organic_Phase_2 Concentration Concentration Organic_Phase_2->Concentration Evaporation Crude_Product Crude Pseudomonic Acid Complex Concentration->Crude_Product Chromatography Chromatographic Purification Crude_Product->Chromatography HPLC Separation Pure_PA_A Pure Pseudomonic Acid A Chromatography->Pure_PA_A

Caption: Workflow for the extraction and purification of Pseudomonic Acid A.

troubleshooting_logic cluster_problem Troubleshooting cluster_solutions Potential Solutions Poor_Separation Poor Separation in HPLC? Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, pH) Poor_Separation->Optimize_Mobile_Phase Yes Change_Stationary_Phase Change Stationary Phase (Different C18, etc.) Poor_Separation->Change_Stationary_Phase Yes Adjust_Column_Parameters Adjust Column Parameters (Length, Particle Size) Poor_Separation->Adjust_Column_Parameters Yes Improved_Resolution Improved Resolution Optimize_Mobile_Phase->Improved_Resolution Change_Stationary_Phase->Improved_Resolution Adjust_Column_Parameters->Improved_Resolution

Caption: Troubleshooting logic for poor HPLC separation of pseudomonic acids.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Pseudomonic Acid A and Pseudomonic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of Pseudomonic acid A (more commonly known as mupirocin) and its minor metabolite, Pseudomonic acid C. Both compounds are produced by Pseudomonas fluorescens and belong to the same family of antibiotics, but they exhibit notable differences in their antibacterial potency. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action to inform research and development efforts in the field of antibacterials.

Executive Summary

Pseudomonic acid A is the major and most potent antibacterial compound produced by Pseudomonas fluorescens. It is the active ingredient in the topical antibiotic mupirocin.[1][2] Experimental data consistently demonstrates that Pseudomonic acid A possesses superior antibacterial activity against key Gram-positive pathogens when compared to this compound. Research indicates that this compound is generally two- to fourfold less active than Pseudomonic acid A. While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature, the established difference in potency is a critical consideration for drug development and clinical application.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antibiotic.

The following table summarizes the MIC values for Pseudomonic acid A against several clinically relevant bacterial strains. A comparative statement on the activity of this compound is provided based on available research.

Bacterial StrainPseudomonic acid A (Mupirocin) MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus0.015 - 0.06[3]Estimated to be 2- to 4-fold higher than Pseudomonic acid A
Staphylococcus aureus (clinical isolates)≤ 0.5[4]Estimated to be 2- to 4-fold higher than Pseudomonic acid A
Staphylococcus epidermidis≤ 0.5[4]Estimated to be 2- to 4-fold higher than Pseudomonic acid A
Streptococcus pyogenes≤ 0.5[4]Estimated to be 2- to 4-fold higher than Pseudomonic acid A

Mechanism of Action

Both Pseudomonic acid A and C share the same mechanism of action, which is the inhibition of bacterial protein synthesis. They specifically and reversibly bind to and inhibit the bacterial isoleucyl-tRNA synthetase (IleS).[5][6] This enzyme is crucial for the incorporation of the amino acid isoleucine into newly synthesized proteins. By blocking this step, the pseudomonic acids effectively halt protein production, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations.[7]

MechanismOfAction cluster_bacterium Bacterial Cell Isoleucine Isoleucine Ile-tRNA_Synthetase Isoleucyl-tRNA Synthetase (IleS) Isoleucine->Ile-tRNA_Synthetase Binds to Isoleucyl-tRNA Isoleucyl-tRNA Ile-tRNA_Synthetase->Isoleucyl-tRNA  Charges tRNA tRNA_Ile tRNA-Ile tRNA_Ile->Ile-tRNA_Synthetase Binds to Ribosome Ribosome Isoleucyl-tRNA->Ribosome Delivers Isoleucine Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Pseudomonic_Acid Pseudomonic Acid (A or C) Pseudomonic_Acid->Ile-tRNA_Synthetase Inhibits

References

A Comparative Analysis of Synthetic versus Naturally Derived Pseudomonic Acid C Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and naturally derived bioactive compounds is critical. This guide provides a detailed comparison of the efficacy of synthetic versus naturally derived Pseudomonic acid C, a minor metabolite of the mupirocin-producing bacterium Pseudomonas fluorescens. While direct comparative studies are scarce, this report synthesizes available data on their antibacterial activity and mechanism of action, supported by detailed experimental protocols.

Executive Summary

This compound is a naturally occurring analogue of Pseudomonic acid A (mupirocin), the major active component of the topical antibiotic Bactroban®. The primary mechanism of action for pseudomonic acids is the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. Data on the naturally derived form indicates it is a less potent antibacterial agent compared to Pseudomonic acid A. Information regarding the specific antibacterial efficacy of the synthetically produced counterpart is limited, preventing a direct head-to-head comparison of potency. This guide compiles the available quantitative data and outlines the standard methodologies used to assess the antibacterial activity of these compounds.

Data Presentation: Antibacterial Activity

Limited quantitative data exists for the antibacterial activity of this compound, particularly for the synthetic version. However, a study by Sutherland et al. (1985) provides a relative comparison of the naturally derived minor pseudomonic acids (B, C, and D) to the main component, Pseudomonic acid A (mupirocin).

Table 1: Relative Antibacterial Activity of Naturally Derived Pseudomonic Acids

CompoundRelative Activity Compared to Pseudomonic Acid A
Pseudomonic Acid B2- to 4-fold less active
This compound 2- to 4-fold less active [1]
Pseudomonic Acid D2- to 4-fold less active

Source: Sutherland R, Boon RJ, Griffin KE, Masters PJ, Slocombe B, White AR. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use. Antimicrob Agents Chemother. 1985 Apr;27(4):495-8.[1]

To provide a baseline for comparison, the following table presents the Minimum Inhibitory Concentrations (MICs) for Pseudomonic acid A (mupirocin) against common bacterial pathogens. It can be inferred that the MICs for naturally derived this compound would be approximately two to four times higher than the values listed below.

Table 2: Minimum Inhibitory Concentration (MIC) of Pseudomonic Acid A (Mupirocin)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (clinical isolates)≤0.06 - 0.25[2]
Staphylococcus aureus ATCC 259230.015 - 0.06
Staphylococcus epidermidis (clinical isolates)≤0.5[3]
Streptococcus pyogenes≤0.5
Haemophilus influenzae≤0.5
Neisseria gonorrhoeae≤0.5

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The antibacterial activity of pseudomonic acids stems from their potent and specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS). This enzyme is responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By binding to IleRS, pseudomonic acid prevents the formation of isoleucyl-tRNA, leading to the cessation of protein production and ultimately inhibiting bacterial growth. This mechanism is consistent across the different pseudomonic acid analogues, including this compound.

This compound Mechanism of Action cluster_bacterium Bacterial Cell Ile Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile->IleRS ATP ATP ATP->IleRS tRNA_Ile tRNA-Ile Protein_Synthesis Protein Synthesis tRNA_Ile->Protein_Synthesis IleRS->tRNA_Ile Charges PAC This compound PAC->IleRS Inhibits Inhibition->Protein_Synthesis Prevents Broth Microdilution Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of This compound in Microtiter Plate B->C D Incubate Plate (35-37°C, 16-20h) C->D E Read and Record MIC (Lowest concentration with no visible growth) D->E

References

In Vitro Antimicrobial Potency of Pseudomonic Acids: A Comparative Analysis of MIC Values

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vitro antimicrobial activity of Pseudomonic acids A, B, and C reveals distinct differences in their potency against key bacterial pathogens. This guide synthesizes available data on their Minimum Inhibitory Concentration (MIC) values, providing researchers, scientists, and drug development professionals with a clear, comparative overview and detailed experimental context.

Comparative Analysis of MIC Values

Pseudomonic acid A, widely known as mupirocin, is the most biologically active compound in this class of antibiotics. In vitro studies consistently demonstrate its potent inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. The minor metabolites, Pseudomonic acids B and C, generally exhibit reduced antibacterial activity.

Available data indicates that Pseudomonic acids B and C are approximately two- to fourfold less active than Pseudomonic acid A.[1] While specific quantitative MIC values for Pseudomonic acids B and C are not extensively reported in publicly available literature, their activity relative to Pseudomonic acid A provides a valuable benchmark for comparison.

The following table summarizes the reported MIC values for Pseudomonic acid A against clinically relevant bacterial strains. The corresponding estimated MIC ranges for Pseudomonic acids B and C are extrapolated based on the reported relative decrease in activity.

CompoundTest OrganismMIC Range (µg/mL)
Pseudomonic acid A (Mupirocin) Staphylococcus aureus0.015 - 0.5[2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)≤ 0.5[3]
Streptococcus pyogenes≤ 0.5[3]
Pseudomonic acid B (Estimated) Staphylococcus aureus0.03 - 2.0
Methicillin-resistant Staphylococcus aureus (MRSA)≤ 1.0 - 2.0
Streptococcus pyogenes≤ 1.0 - 2.0
Pseudomonic acid C (Estimated) Staphylococcus aureus0.03 - 2.0
Methicillin-resistant Staphylococcus aureus (MRSA)≤ 1.0 - 2.0
Streptococcus pyogenes≤ 1.0 - 2.0

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration is a critical in vitro method to quantify the antimicrobial activity of a compound. The most common techniques employed in the cited studies are the broth dilution and agar dilution methods. These protocols are standardized to ensure reproducibility and comparability of results.

Broth Dilution Method

The broth dilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium, such as Mueller-Hinton Broth. Each dilution is then inoculated with a standardized suspension of the test bacterium (typically around 5 x 10^5 colony-forming units [CFU]/mL). The cultures are incubated under controlled conditions (e.g., 35-37°C for 16-20 hours). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into a solid growth medium, such as Mueller-Hinton Agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the development of visible colonies.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare Serial Dilutions of Pseudomonic Acids start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

References

A Comparative Guide to Validating the Purity of Pseudomonic Acid C Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Pseudomonic acid C, a known impurity of the antibiotic Mupirocin.[1][2] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assays, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Introduction to this compound

This compound is a closely related structural analog and impurity of Pseudomonic acid A (Mupirocin).[1][3] Mupirocin is a topical antibiotic produced by the bacterium Pseudomonas fluorescens and is primarily active against Gram-positive bacteria.[2] The primary mechanism of action of Mupirocin and its analogs is the inhibition of bacterial isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis.[4] Given that impurities can impact the safety and efficacy of a drug, rigorous purity testing is a fundamental requirement in drug development and quality control.

Comparative Analysis of Purity Validation Methods

The choice of an analytical method for purity validation depends on various factors, including specificity, sensitivity, accuracy, precision, and the nature of the sample matrix. Below is a comparative summary of the most common techniques used for the analysis of this compound and related compounds.

Data Presentation: Quantitative Comparison of Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryMicrobiological Assay
Principle Separation based on differential partitioning between a stationary and mobile phase.Measurement of light absorbance by chromophores in the molecule.Measurement of the inhibition of microbial growth.
Specificity High (can separate this compound from other impurities).Low to Moderate (potential interference from other UV-absorbing impurities).High (measures biological activity), but may not distinguish between active analogs.
Sensitivity High (LOD and LOQ in the ng/mL to µg/mL range).[5][6]Moderate (LOD and LOQ typically in the µg/mL range).[6]High (can detect low concentrations of biologically active substance).
Linearity Range Wide (e.g., 1-16 µg/mL for Pseudomonic acid D, a related impurity).[7]Narrower (e.g., 2-16 µg/mL for Mupirocin).[8]Dependent on microbial strain and assay conditions.
Accuracy (% Recovery) High (typically 98-102%).[9]Generally good (e.g., 98.54–99.98% for similar compounds).[6]Can be influenced by various experimental factors.
Precision (%RSD) High (<2%).[9]Good (<2% for some applications).Moderate, can have higher variability.
Application Quantitative analysis of purity and impurity profiling.Primarily for quantitative analysis of the bulk substance.Determination of biological potency.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture, making it highly suitable for purity analysis of this compound.

Protocol for Purity Analysis of this compound:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1 M sodium dihydrogen phosphate) is often employed.[10] The pH is typically adjusted to the acidic range (e.g., pH 4.2).[10]

  • Flow Rate: A flow rate of 1.0 mL/min is a common setting.[11]

  • Detection: UV detection at approximately 222 nm is suitable for this compound.[3]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantitative analysis of a substance, provided that the impurities do not have significant absorbance at the analytical wavelength.

Protocol for Quantitative Analysis of this compound:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent that does not absorb in the analytical wavelength range, such as ethanol.

  • Wavelength of Maximum Absorbance (λmax): For this compound, the λmax is approximately 222 nm in ethanol.[3]

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of pure this compound. Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Dissolve the test sample of this compound in the solvent to obtain a concentration within the linear range of the standard curve.

  • Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the standard curve. The purity can be calculated by comparing the measured concentration to the expected concentration.

Microbiological Assay

Microbiological assays are used to determine the biological potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.

Protocol for Microbiological Potency Assay (Cylinder-Plate Method):

  • Test Organism: A susceptible strain of bacteria, such as Staphylococcus aureus, is commonly used for Mupirocin and its analogs.[2]

  • Culture Medium: A suitable agar medium that supports the growth of the test organism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test organism.

  • Assay Plates: Pour the inoculated agar into petri dishes to a uniform thickness. Once solidified, place sterile cylinders vertically on the agar surface.

  • Standard and Sample Preparation: Prepare a series of standard solutions of a reference standard of known potency and a solution of the this compound test sample at a similar concentration.

  • Assay Procedure: Fill the cylinders with the standard and sample solutions. Incubate the plates under appropriate conditions to allow for bacterial growth.

  • Analysis: Measure the diameter of the zones of inhibition around each cylinder. Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions. Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve.[12]

Mandatory Visualizations

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The antibacterial activity of this compound, similar to Mupirocin, stems from its ability to inhibit bacterial isoleucyl-tRNA synthetase. This enzyme is responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By binding to the enzyme, this compound prevents this attachment, leading to a halt in protein production and ultimately inhibiting bacterial growth.

InhibitionPathway cluster_protein_synthesis Bacterial Protein Synthesis Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase Isoleucine->IleRS tRNA_Ile tRNA-Ile tRNA_Ile->IleRS Isoleucyl-tRNA Isoleucyl-tRNA IleRS->Isoleucyl-tRNA Ribosome Ribosome Isoleucyl-tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Pseudomonic_Acid_C This compound Pseudomonic_Acid_C->Inhibition Inhibition->IleRS Inhibition

Caption: Inhibition of bacterial isoleucyl-tRNA synthetase by this compound.

Experimental Workflow: Purity Validation of this compound

The following diagram illustrates a typical workflow for the comprehensive purity validation of a this compound sample, incorporating chemical and biological assays.

PurityValidationWorkflow cluster_chemical Chemical Purity Analysis cluster_biological Biological Potency Assessment Sample This compound Sample HPLC HPLC Analysis (Purity & Impurity Profile) Sample->HPLC UV_Vis UV-Vis Spectrophotometry (Quantitative Analysis) Sample->UV_Vis Micro_Assay Microbiological Assay (Potency) Sample->Micro_Assay Report Comprehensive Purity Report HPLC->Report UV_Vis->Report Micro_Assay->Report

Caption: Workflow for the purity validation of this compound samples.

Conclusion

Validating the purity of this compound samples requires a multi-faceted approach. High-Performance Liquid Chromatography stands out as the most powerful technique for its high specificity and sensitivity in separating and quantifying impurities. UV-Visible Spectrophotometry offers a rapid and cost-effective method for quantitative analysis, particularly for screening purposes, but is susceptible to interference from other UV-absorbing compounds. Microbiological assays, while less precise than chromatographic methods, provide invaluable information on the biological potency of the sample, which is not attainable through chemical means alone.

For comprehensive and reliable purity validation, a combination of these methods is recommended. HPLC should be employed for detailed impurity profiling and accurate quantification, while microbiological assays are essential for confirming the biological activity. UV-Vis spectrophotometry can be a useful tool for routine quality control where the impurity profile is well-characterized. This integrated approach ensures a thorough assessment of the quality of this compound samples for research and drug development purposes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pseudomonic acid C
Reactant of Route 2
Pseudomonic acid C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.